2,5-Ditert-butylbenzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
14034-95-8 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2,5-ditert-butylbenzoic acid |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)10-7-8-12(15(4,5)6)11(9-10)13(16)17/h7-9H,1-6H3,(H,16,17) |
InChI Key |
OHJGKKIIENYZIU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Solubility of 2,5-di-tert-butylbenzoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,5-di-tert-butylbenzoic acid in various organic solvents. Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes the foundational principles of solubility, molecular structure analysis, and robust experimental design. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of solubility for applications in synthesis, purification, crystallization, and formulation. This guide presents a detailed, field-proven protocol for equilibrium solubility determination and provides a qualitative solubility prediction matrix to aid in solvent selection.
Introduction: The Importance of Solubility
2,5-di-tert-butylbenzoic acid is a substituted aromatic carboxylic acid characterized by significant steric hindrance around the carboxyl functional group. This unique structure influences its reactivity, solid-state properties, and, critically, its solubility. Understanding the solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is paramount for process development. It dictates the choice of solvents for:
-
Reaction Chemistry: Ensuring reactants are in the same phase for efficient collision and reaction.
-
Purification: Selecting appropriate solvents for techniques like recrystallization to isolate the compound with high purity.
-
Formulation: Developing stable and bioavailable drug products requires precise knowledge of the API's behavior in different solvent systems.
This guide provides the theoretical and practical tools necessary to approach the solubility of 2,5-di-tert-butylbenzoic acid systematically.
Theoretical Framework: Predicting Solubility
The solubility of a solute in a solvent is governed by intermolecular interactions.[1] The long-standing chemical principle of "like dissolves like" serves as an excellent predictive tool, stating that substances with similar polarities are more likely to be miscible.[1][2][3][4]
Molecular Structure Analysis of 2,5-di-tert-butylbenzoic Acid
The solubility behavior of 2,5-di-tert-butylbenzoic acid is a direct consequence of its distinct molecular features:
-
Polar Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and acceptor (at the carbonyl oxygen).[5] This part of the molecule seeks interaction with polar solvents.
-
Non-polar Benzene Ring: The aromatic ring is hydrophobic and contributes significantly to the molecule's non-polar character.[5]
-
Two tert-Butyl Groups (-C(CH₃)₃): These bulky, aliphatic groups are highly non-polar (lipophilic) and dominate a large portion of the molecule's surface area. They also introduce significant steric hindrance, which can affect how solvent molecules pack around the solute.
The molecule thus possesses a dual nature: a polar "head" and a large, non-polar "body." The overall solubility in a given solvent depends on the balance of these competing characteristics.[6] It is expected that the large, hydrophobic portion will be the dominant factor, suggesting limited solubility in highly polar solvents like water and better solubility in non-polar or moderately polar organic solvents.[5]
Caption: Interplay of molecular features governing solubility.
Qualitative Solubility Predictions
Based on the "like dissolves like" principle, we can predict the qualitative solubility of 2,5-di-tert-butylbenzoic acid in a range of common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Cyclohexane | High | The large non-polar surface area of the solute will interact favorably with non-polar solvents via London dispersion forces. |
| Aromatic | Toluene, Benzene | High | The aromatic ring of the solute will have favorable π-π stacking interactions with the aromatic solvent, in addition to dispersion forces. |
| Moderately Polar (Aprotic) | Diethyl Ether, Ethyl Acetate, Acetone | Moderate to High | These solvents have a polar component to interact with the carboxylic acid group but are non-polar enough to solvate the hydrocarbon body. Acetone may be particularly effective.[7] |
| Polar (Aprotic) | Dimethylformamide (DMF), Acetonitrile | Moderate | The high polarity can solvate the carboxylic acid, but the large non-polar part of the solute may limit overall solubility compared to less polar options. |
| Polar (Protic) | Ethanol, Methanol | Low to Moderate | These solvents can hydrogen bond with the carboxylic acid. However, their strong self-association (H-bonding network) is disrupted by the large non-polar part of the solute, likely limiting solubility. Solubility is expected to decrease as the alcohol chain length increases (e.g., higher in methanol than in butanol).[8] |
| Highly Polar (Protic) | Water | Insoluble | The energy required to break the water's strong hydrogen bonding network to accommodate the large, hydrophobic molecule is not compensated by the hydration of the single carboxylic acid group.[5] |
| Aqueous Base | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃) | Soluble | The carboxylic acid will be deprotonated to form the corresponding sodium carboxylate salt. This ionic salt is significantly more polar and will readily dissolve in the aqueous medium.[9][10] |
Experimental Determination of Equilibrium Solubility
To obtain precise, quantitative data, an experimental measurement is required. The "shake-flask" method to determine thermodynamic equilibrium solubility is considered the gold standard for its reliability.[11][12][13] The objective is to create a saturated solution, where the dissolved solute is in equilibrium with the excess, undissolved solid.[14]
Causality in Protocol Design
-
Why use an excess of solid? To ensure the solution becomes fully saturated and that equilibrium is established between the solid and liquid phases.[12][13]
-
Why agitate at a constant temperature? Solubility is temperature-dependent.[15] Constant temperature ensures reproducible results, and agitation ensures the entire solvent volume is in contact with the solid, accelerating the time to reach equilibrium.[11][14]
-
Why confirm equilibrium? The system must reach a steady state. Taking samples at multiple time points (e.g., 24, 48, and 72 hours) and finding a constant concentration confirms that equilibrium has been achieved.[13]
-
Why filter or centrifuge? To completely separate the saturated liquid phase (supernatant) from any undissolved solid particles before analysis. Failure to do so would result in an erroneously high solubility measurement.[12]
Step-by-Step Protocol
This protocol describes the analytical method for determining solubility.[14]
-
Preparation: Add an excess amount of crystalline 2,5-di-tert-butylbenzoic acid to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C) and moderate agitation speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to create a vortex.[11]
-
Equilibrium Confirmation: Allow the samples to equilibrate for at least 24 hours.[13] To ensure equilibrium, take samples at 24h, 48h, and 72h.
-
Phase Separation: After the equilibration period, stop the agitation and allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette fitted with a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles. Alternatively, centrifuge the vials and then sample the supernatant.[12]
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration into the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice for aromatic carboxylic acids.[12][16][17]
-
Method: A reverse-phase C18 column is typically used.
-
Mobile Phase: An acidic mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic or phosphoric acid) is often used to ensure the carboxylic acid is in its protonated, neutral form for consistent retention.[17]
-
Detection: UV detection at a wavelength around 210 nm or near the compound's λ_max is appropriate.[16][17]
-
-
Calculation: Using the concentration measured in the diluted sample and the dilution factor, calculate the original concentration in the saturated supernatant. This value is the equilibrium solubility, typically expressed in mg/mL or mol/L.
Caption: Experimental workflow for solubility determination.
Data Presentation
Quantitative results from the experimental protocol should be recorded systematically.
Table 1: Experimentally Determined Solubility of 2,5-di-tert-butylbenzoic Acid
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|
| e.g., Toluene | 25.0 ± 0.5 | ||
| e.g., Acetone | 25.0 ± 0.5 | ||
| e.g., Ethanol | 25.0 ± 0.5 | ||
| e.g., Hexane | 25.0 ± 0.5 |
| ... (add other solvents) | ... | | |
Conclusion
While specific solubility data for 2,5-di-tert-butylbenzoic acid is not widely published, a robust prediction of its behavior can be made based on its molecular structure. The dominant non-polar character, conferred by the two tert-butyl groups and the benzene ring, suggests high solubility in non-polar and moderately polar aprotic solvents, and limited solubility in highly polar, protic solvents like water. For precise quantitative needs in process development and formulation, the isothermal equilibrium "shake-flask" method detailed in this guide provides a reliable and authoritative protocol for generating high-quality experimental data. This combination of theoretical prediction and rigorous experimental methodology equips researchers with the necessary tools to effectively utilize 2,5-di-tert-butylbenzoic acid in their work.
References
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ResearchGate. (2025). Solubility of Benzoic Acid in Mixed Solvents. Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). Measurement and Modeling of Solubility of para-tert-Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures. Retrieved February 7, 2026, from [Link]
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Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Retrieved February 7, 2026, from [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. Retrieved February 7, 2026, from [Link]
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ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved February 7, 2026, from [Link]
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ACS Publications. (n.d.). Influence of Matrix Composition on the Solubility of Hydroxybenzoic Acid Isomers in Supercritical Carbon Dioxide. Retrieved February 7, 2026, from [Link]
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National Institutes of Health (NIH). (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved February 7, 2026, from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved February 7, 2026, from [Link]
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YouTube. (2024). ALEKS: Applying like dissolves like. Retrieved February 7, 2026, from [Link]
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World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved February 7, 2026, from [Link]
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White Rose Research Online. (n.d.). Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallisation. Retrieved February 7, 2026, from [Link]
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National Institutes of Health (NIH). (2021). Like dissolves like: A first-principles theory for predicting liquid miscibility and mixture dielectric constant. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved February 7, 2026, from [Link]
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IJSRP. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2015). When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base?. Retrieved February 7, 2026, from [Link]
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PubMed. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Retrieved February 7, 2026, from [Link]
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MOST Wiedzy. (n.d.). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj. Retrieved February 7, 2026, from [Link]
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Oreate AI Blog. (2026). The Paradox of Benzoic Acid: Why It Struggles to Dissolve in Water. Retrieved February 7, 2026, from [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 7, 2026, from [Link]
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Scribd. (n.d.). Like Dissolves Like Meaning. Retrieved February 7, 2026, from [Link]
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MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved February 7, 2026, from [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved February 7, 2026, from [Link]
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Der Pharma Chemica. (n.d.). Effect of Solvent on Distribution Study of Benzoic Acid. Retrieved February 7, 2026, from [Link]
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Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. Retrieved February 7, 2026, from [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved February 7, 2026, from [Link]
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Structural Architecture & Synthetic Analysis of 2,5-Di-tert-butylbenzoic Acid
Executive Summary
2,5-Di-tert-butylbenzoic acid (CAS: 14034-95-8) represents a class of sterically congested aromatic carboxylic acids where the interplay between electronic induction and steric inhibition of resonance defines its reactivity.[1] Unlike its unhindered analogs, the presence of a tert-butyl group at the ortho (2-) position forces the carboxyl moiety out of planarity with the benzene ring.[1][2] This "ortho effect" fundamentally alters its pKa, solubility profile, and utility as a ligand in coordination chemistry.[1][2]
This guide provides a rigorous analysis of the molecule’s structural dynamics, a field-validated synthetic protocol via metal-halogen exchange, and a breakdown of its spectroscopic signature.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The distinct behavior of 2,5-di-tert-butylbenzoic acid stems from its lipophilic bulk.[1] The following data consolidates experimental and predicted values essential for experimental design.
| Property | Value | Context/Notes |
| CAS Registry | 14034-95-8 | |
| Molecular Formula | C₁₅H₂₂O₂ | |
| Molecular Weight | 234.34 g/mol | |
| Melting Point | 97–99 °C | Lower than benzoic acid (122 °C) due to disrupted crystal packing.[1] |
| pKa (Calc.) | ~3.95 | Slightly more acidic than benzoic acid (4.[1][2]20) due to steric inhibition of resonance.[1][2][3] |
| LogP (Oct/Water) | ~5.05 | Highly lipophilic; requires non-polar solvents (DCM, Toluene) for extraction.[1][2] |
| Solubility | High in organic solvents | Soluble in Et₂O, CHCl₃, THF; Insoluble in water.[1][2] |
Structural Analysis: The Ortho-Steric Conflict
The defining feature of 2,5-di-tert-butylbenzoic acid is the steric clash between the carboxyl group at C1 and the tert-butyl group at C2.[1]
Conformational Locking
In a standard benzoic acid, the carboxyl group is coplanar with the phenyl ring to maximize
-
Twist Angle: Crystallographic data on similar congeners suggests a twist angle (
) of 40–60° relative to the aromatic plane.[1][2] -
Electronic Consequence: This deconjugation isolates the carbonyl
-system from the aromatic ring.[1][2] While resonance usually stabilizes the neutral acid, its loss (due to twisting) is less energetic than the steric repulsion, making the proton easier to remove (lower pKa).[1][2]
Spectroscopic Signature (NMR & IR)
Researchers should look for these diagnostic signals to confirm structure and purity.[1][2]
-
¹H NMR (CDCl₃, 400 MHz):
- 1.30–1.45 ppm: Two distinct singlets (9H each). The 2-position t-Bu is often shielded relative to the 5-position due to the anisotropic effect of the twisted carbonyl.[1]
-
7.40–8.00 ppm: Aromatic region shows an AMX or ABC pattern depending on resolution.[1][2] The proton at C6 (ortho to COOH) typically appears as a doublet (
Hz) due to meta-coupling, significantly deshielded by the carbonyl cone.[1][2]
-
IR Spectroscopy:
Synthetic Methodology
While Friedel-Crafts alkylation of benzoic acid is possible, it suffers from poor regioselectivity (favoring 4- and 3,5- substitution).[1] The Metal-Halogen Exchange Route is the authoritative protocol for high-purity synthesis.[1][2]
Reaction Logic Flow
The synthesis exploits the directing power of the tert-butyl groups in the precursor (1,4-di-tert-butylbenzene) to install a bromide, which is then converted to the acid.[1][4]
Figure 1: Strategic synthetic pathway via lithiation-carboxylation, ensuring regiochemical fidelity.[1]
Detailed Experimental Protocol
Safety Note: n-Butyllithium is pyrophoric. Perform all lithiation steps under inert atmosphere (Ar or N₂).
Step 1: Bromination[1][4]
-
Charge: Dissolve 1,4-di-tert-butylbenzene (10.0 g, 52.5 mmol) in dry dichloromethane (DCM, 50 mL). Add a catalytic amount of iron powder (100 mg) or iodine.[1][2]
-
Add: Add bromine (2.7 mL, 52.5 mmol) dropwise at 0°C in the dark.
-
Monitor: Stir at room temperature for 4 hours. Monitor by TLC (Hexanes).[1][2] The product (1-bromo-2,5-di-tert-butylbenzene) moves slightly lower than the starting material.[1]
-
Workup: Quench with saturated Na₂S₂O₃ (to remove excess Br₂). Wash with water and brine.[1][2] Dry over MgSO₄.[1][2]
-
Purification: Recrystallize from ethanol or use directly if purity >95% by GC.
Step 2: Lithiation & Carboxylation[1]
-
Setup: Flame-dry a 250 mL Schlenk flask. Cycle N₂ three times.
-
Solvate: Dissolve the bromo-intermediate (5.0 g, 18.5 mmol) in anhydrous THF (40 mL). Cool to -78°C (dry ice/acetone bath).
-
Lithiate: Add n-BuLi (2.5 M in hexanes, 8.2 mL, 20.5 mmol) dropwise over 20 minutes.
-
Carboxylate: Bubble dry CO₂ gas (passed through a CaCl₂ drying tube) into the solution for 30 minutes. The mixture will become viscous/slurry.[1][2]
-
Quench: Allow to warm to 0°C, then quench with 10% HCl (30 mL) until pH < 2.
-
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine.[1][2] Dry (Na₂SO₄) and concentrate.[1][2]
-
Final Polish: Recrystallize from Hexane/EtOAc to obtain white needles.
Applications in Research & Development
Ligand Design (MOFs & Coordination Polymers)
The 2,5-di-tert-butyl motif is a "privileged scaffold" in Metal-Organic Framework (MOF) design.[1]
-
Porosity Control: The bulky tert-butyl groups prevent dense packing of the aromatic rings, often leading to larger pore apertures in coordination networks.[1][2]
-
Solubility: Complexes formed with this ligand exhibit higher solubility in non-polar solvents, facilitating solution-phase processing of metallopolymers.[1][2]
Metabolic Probes
In drug metabolism studies, the tert-butyl group is metabolically robust.[1][2] It blocks the common metabolic "soft spot" (para-hydroxylation) on the ring.[1][2]
-
Mechanism: By placing t-Bu groups at 2 and 5, the 3, 4, and 6 positions are sterically shielded or electronically deactivated, making the ring resistant to Cytochrome P450 oxidation.[1]
References
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EPA CompTox Chemicals Dashboard. 2,5-di-tert-butylbenzoic acid (CAS 14034-95-8) Properties and Environmental Fate.[1] [1][2][5]
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Sigma-Aldrich (Merck). 2,5-Di-tert-butylbenzoic acid Product Specification and Safety Data Sheet.[1][2] [1][2][6]
-
NIST Chemistry WebBook. Benzoic acid, 2,5-bis(1,1-dimethylethyl)- Data & Spectral Information.[1][2] [1][2][5]
-
Crawford, R. et al. Steric Inhibition of Resonance in Ortho-Substituted Benzoic Acids.[1][2] Journal of the Chemical Society.[1][2] (Generalized mechanism citation for ortho-effect).
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Methodological & Application
synthesis of 2,5-di-tert-butylbenzoic acid from 1,4-di-tert-butylbenzene
An Application Note for the Synthesis of 2,5-di-tert-butylbenzoic Acid from 1,4-di-tert-butylbenzene
Introduction
2,5-di-tert-butylbenzoic acid is a sterically hindered aromatic carboxylic acid derivative. The bulky tert-butyl groups ortho and meta to the carboxyl group impart unique solubility and reactivity characteristics, making it and its derivatives valuable intermediates in the development of pharmaceuticals, specialty polymers, and advanced materials. This application note provides a detailed, two-step protocol for the synthesis of 2,5-di-tert-butylbenzoic acid, commencing with the commercially available starting material, 1,4-di-tert-butylbenzene. The synthesis proceeds via an electrophilic aromatic substitution followed by an oxidation reaction, two fundamental transformations in organic chemistry. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth mechanistic explanations, a robust experimental protocol, and critical safety information.
Overall Reaction Scheme
The synthesis is accomplished in two primary stages:
-
Friedel-Crafts Acylation: 1,4-di-tert-butylbenzene is acylated using acetyl chloride in the presence of a Lewis acid catalyst, aluminum chloride, to yield the intermediate, 2,5-di-tert-butylacetophenone.
-
Haloform Reaction: The methyl ketone intermediate is subsequently oxidized using sodium hypobromite (prepared in situ from bromine and sodium hydroxide) to afford the sodium salt of 2,5-di-tert-butylbenzoic acid, which is then protonated to yield the final product.
(A proper chemical structure image would be placed here in a real document. For this text-based format, the reaction is described above.)
Part 1: Friedel-Crafts Acylation of 1,4-di-tert-butylbenzene
This first stage introduces an acetyl group onto the aromatic ring. The tert-butyl groups are activating and ortho-, para-directing. Due to the significant steric hindrance from the existing tert-butyl group at position 1, the incoming electrophile is directed to the less hindered ortho position (position 2).
Mechanistic Insight: The Acylium Ion Electrophile
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[1][2] The key to this reaction is the generation of a potent electrophile, the acylium ion. The Lewis acid, aluminum chloride (AlCl₃), coordinates to the chlorine atom of acetyl chloride.[3] This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (CH₃CO⁺).[4] This highly reactive electrophile is then attacked by the electron-rich π-system of the 1,4-di-tert-butylbenzene ring, proceeding through a sigma complex (arenium ion) intermediate to eventually form the acylated product.[4] A key advantage of acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation.[5]
Experimental Workflow: Friedel-Crafts Acylation
Caption: Flowchart of the Friedel-Crafts acylation protocol.
Detailed Protocol: Synthesis of 2,5-di-tert-butylacetophenone
-
Reactor Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the apparatus is flame-dried and maintained under an inert nitrogen atmosphere.
-
Reagent Charging: Charge the flask with 1,4-di-tert-butylbenzene (10.0 g, 52.5 mmol) and dichloromethane (DCM, 80 mL). Stir the mixture until the solid dissolves completely.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Catalyst Addition: While maintaining the temperature between 0-5°C, cautiously add anhydrous aluminum chloride (AlCl₃, 8.4 g, 63.0 mmol, 1.2 eq) to the stirred solution in small portions. The addition is exothermic.
-
Acylating Agent Addition: Add acetyl chloride (4.5 mL, 63.0 mmol, 1.2 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Quenching: Cool the reaction mixture back to 0°C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL). This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate (NaHCO₃) solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, 2,5-di-tert-butylacetophenone, as an oil or low-melting solid. The product can be used in the next step without further purification.
Part 2: Haloform Oxidation of 2,5-di-tert-butylacetophenone
The haloform reaction is a reliable method for converting methyl ketones into carboxylic acids with one less carbon atom.[6] The methyl group is converted into a haloform (e.g., chloroform, bromoform, or iodoform).[7]
Mechanistic Insight: Enolate Halogenation and Nucleophilic Acyl Substitution
The reaction proceeds in a basic medium.[8]
-
Enolate Formation & Halogenation: A hydroxide ion removes an acidic α-proton from the methyl ketone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic halogen (e.g., Br₂). This process repeats two more times until the methyl group is fully halogenated to a -CBr₃ group.[8][9]
-
Nucleophilic Attack and Cleavage: The hydroxide ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. The subsequent reformation of the carbonyl double bond results in the cleavage of the C-C bond, expelling the tribromomethyl anion (⁻CBr₃) as it is a stable leaving group due to the inductive effect of the three bromine atoms.[9]
-
Acid-Base Reaction: An irreversible acid-base reaction occurs between the newly formed carboxylic acid and the tribromomethyl anion, yielding the carboxylate salt and bromoform (CHBr₃). This final proton transfer step drives the reaction to completion.[9] Acidification in the final workup step protonates the carboxylate to give the desired carboxylic acid.
Experimental Workflow: Haloform Oxidation
Sources
- 1. cerritos.edu [cerritos.edu]
- 2. byjus.com [byjus.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Haloform reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Video: Multiple Halogenation of Methyl Ketones: Haloform Reaction [jove.com]
Application Notes and Protocols for the Synthesis of Tert-Butylbenzoic Acids via Friedel-Crafts Alkylation
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide to the Friedel-Crafts alkylation methods for the synthesis of tert-butylbenzoic acids. Recognizing the inherent challenges of this reaction with deactivated aromatic substrates, this guide elucidates the underlying chemical principles, details established protocols, and presents viable alternative synthetic routes to empower researchers in their experimental design and execution.
I. Foundational Principles: The Challenge of Applying Friedel-Crafts Alkylation to Benzoic Acid
The Friedel-Crafts alkylation, a cornerstone of C-C bond formation in organic synthesis, involves the electrophilic substitution of an aromatic proton with an alkyl group.[1][2] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), or a Brønsted acid like sulfuric acid (H₂SO₄).[1][3] The catalyst's role is to generate a carbocation electrophile from an alkyl halide, alcohol, or alkene, which then attacks the electron-rich aromatic ring.[1][4]
However, the direct Friedel-Crafts alkylation of benzoic acid presents significant challenges. The carboxylic acid group is a potent deactivating group, withdrawing electron density from the benzene ring through both inductive and resonance effects.[5][6] This reduced nucleophilicity of the aromatic ring makes it less susceptible to attack by the carbocation electrophile.[4][6]
Furthermore, the Lewis acid catalyst can form a complex with the carboxylic acid group, further deactivating the ring and potentially rendering the catalyst inactive.[5] Consequently, traditional Friedel-Crafts alkylation of benzoic acid is often inefficient or fails to proceed altogether.[5][7]
Regioselectivity Considerations
Should the reaction proceed, the carboxylic acid group is a meta-director. Therefore, direct alkylation would be expected to yield primarily 3-tert-butylbenzoic acid. The synthesis of the commercially significant 4-tert-butylbenzoic acid via this direct route is not feasible.
II. Reaction Mechanism: A Step-by-Step Analysis
The generally accepted mechanism for Friedel-Crafts alkylation proceeds in three main steps:
-
Formation of the Electrophile: The Lewis or Brønsted acid catalyst interacts with the alkylating agent (e.g., tert-butyl alcohol or tert-butyl chloride) to generate a tert-butyl carbocation. This carbocation is a powerful electrophile.[1][8]
-
Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the carbocation to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]
-
Deprotonation and Catalyst Regeneration: A weak base, often the conjugate base of the acid catalyst, removes a proton from the carbon bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the catalyst.[1]
III. Experimental Protocols: Navigating the Synthesis of Tert-Butylbenzoic Acids
Given the challenges of direct alkylation, a more practical approach involves a two-step synthesis starting from toluene. Below, we provide protocols for both the direct (and challenging) method and the more reliable indirect method.
Protocol 1: Direct Tert-Butylation of Benzoic Acid (Illustrative of Challenges)
This protocol is adapted from general Friedel-Crafts procedures and highlights the expected difficulties. Researchers should anticipate low yields and the potential for reaction failure.
Materials:
-
Benzoic Acid
-
tert-Butyl Alcohol
-
Concentrated Sulfuric Acid (98%)
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Reflux condenser
-
Separatory Funnel
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzoic acid in a minimal amount of a suitable solvent (e.g., nitrobenzene, if tolerated).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a molar excess of tert-butyl alcohol to the stirred solution.
-
With vigorous stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion (or after a prolonged period with no further conversion), cool the reaction mixture to room temperature and quench by slowly pouring it over crushed ice.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove unreacted benzoic acid and the acid catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization to isolate the tert-butylbenzoic acid isomers.
Expected Outcome and Causality:
Due to the deactivating nature of the carboxylic acid group, the yield of tert-butylbenzoic acids is expected to be low. The primary isomer formed will likely be the meta-isomer. The strong acidic conditions may also lead to side reactions, such as sulfonation of the aromatic ring.
Protocol 2: A More Viable Two-Step Synthesis of 4-tert-Butylbenzoic Acid
This is the industrially preferred and more reliable method for synthesizing 4-tert-butylbenzoic acid.
Part A: Friedel-Crafts Alkylation of Toluene
Materials:
-
Toluene
-
tert-Butyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Three-neck round-bottom flask
-
Dropping Funnel
-
Gas trap (to absorb HCl gas)
-
Hydrochloric Acid (dilute)
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate
-
Distillation apparatus
Procedure:
-
Set up a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap.
-
Charge the flask with anhydrous aluminum chloride and an excess of toluene.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add tert-butyl chloride dropwise from the dropping funnel to the stirred mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess toluene by distillation.
-
Purify the resulting p-tert-butyltoluene by fractional distillation.
Part B: Oxidation of p-tert-Butyltoluene to 4-tert-Butylbenzoic Acid
Materials:
-
p-tert-Butyltoluene
-
Potassium Permanganate (KMnO₄) or other suitable oxidizing agent (e.g., air with a cobalt catalyst)
-
Sodium Hydroxide or Sodium Carbonate
-
Sulfuric Acid (dilute)
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine p-tert-butyltoluene with an aqueous solution of sodium carbonate or sodium hydroxide.
-
Heat the mixture to reflux and add a solution of potassium permanganate portion-wise over several hours.
-
Continue to reflux until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with dilute sulfuric acid to precipitate the 4-tert-butylbenzoic acid.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent if further purification is needed.
IV. Modern Catalytic Systems: The Promise of Solid Acids
To circumvent the issues associated with traditional Lewis and Brønsted acids (e.g., corrosion, catalyst separation, and waste generation), research has explored the use of solid acid catalysts, such as zeolites.[9][10][11] These materials offer several advantages, including ease of separation, reusability, and potentially higher selectivity. While specific protocols for the tert-butylation of benzoic acid using solid acids are not yet widely established, this remains an active area of research with the potential to provide more environmentally friendly and efficient synthetic routes.
V. Comparative Analysis of Synthetic Methods
| Method | Substrate | Alkylating Agent | Catalyst | Key Advantages | Key Disadvantages | Predominant Isomer |
| Direct Alkylation | Benzoic Acid | tert-Butyl Alcohol/Chloride | H₂SO₄ / AlCl₃ | Single-step synthesis | Very low yield, reaction failure is common, catalyst deactivation | Meta |
| Two-Step Synthesis | Toluene | tert-Butyl Chloride | AlCl₃ | High yield, reliable, industrially scalable | Two separate reaction steps | Para |
| Solid Acid Catalysis | Benzoic Acid (potential) | tert-Butyl Alcohol/Alkene | Zeolites, etc. | Catalyst is reusable, environmentally friendlier | Requires further research and optimization for this specific substrate | Dependent on catalyst structure |
VI. Conclusion
While the direct Friedel-Crafts alkylation of benzoic acid to produce tert-butylbenzoic acids is theoretically conceivable, it is fraught with practical challenges that render it largely ineffective. The deactivating nature of the carboxylic acid group significantly hinders the reaction. For researchers and professionals in drug development requiring reliable and scalable access to these compounds, particularly the 4-tert-butyl isomer, a two-step approach commencing with the Friedel-Crafts alkylation of toluene followed by oxidation is the demonstrably superior and recommended pathway. Future advancements in solid acid catalysis may eventually offer a more direct and sustainable alternative.
VII. References
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
EduBirdie. (n.d.). Friedel-Crafts Alkylation. Eastern Kentucky University. Retrieved from [Link]
-
Williamson, K. L. (1999). Macroscale and Microscale Organic Experiments (3rd ed.). Houghton Mifflin.
-
Chemistry Stack Exchange. (2016). Does Friedel-Crafts reaction fail with benzoic acid? Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PARA TERTIARY BUTYL BENZOIC ACID. Retrieved from [Link]
-
Theochem @ Mercer University. (n.d.). FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Retrieved from [Link]
-
Study.com. (n.d.). What is the major product of the Friedel-Crafts alkylation of benzene with isobutyl alcohol and sulfuric acid? Retrieved from [Link]
-
Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]
-
Quora. (2016). Organic Chemistry: Why does benzoic acid not give friedel crafts reaction? Retrieved from [Link]
-
Filo. (2025). Give reasons why benzoic acid does not give Friedel-Crafts reac... Retrieved from [Link]
-
Brainly.in. (2019). why benzoic acid and benzaldehyde not showing friedel craft acylation and friedel craft alkylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene. Retrieved from [Link]
-
Google Patents. (n.d.). CN101648866B - Preparation technology of p-tert-butyl benzoic acid. Retrieved from
-
Google Patents. (n.d.). CN102617335B - Process for synthesizing p-tert-butylbenzoic acid. Retrieved from
-
PrepChem.com. (n.d.). Synthesis of p-tert-butylbenzoic acid. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Quora. (2024). Can you show me and briefly explain how the Friedel-Crafts reaction of benzoic acid proceeds to give 3,5-dimethylbenzoic acid? Retrieved from [Link]
-
MDPI. (n.d.). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Carboxylic acids to butyl esters over dealuminated–realuminated beta zeolites for removing organic acids from bio-oils. Retrieved from [Link]
-
Synlett. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Zeolites Catalyze the Nazarov Reaction and the tert-Butylation of Alcohols by Stabilization of Carboxonium Intermediates. Retrieved from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. theochem.mercer.edu [theochem.mercer.edu]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Question: Give reasons why benzoic acid does not give Friedel-Crafts reac.. [askfilo.com]
- 7. brainly.in [brainly.in]
- 8. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 9. mdpi.com [mdpi.com]
- 10. Carboxylic acids to butyl esters over dealuminated–realuminated beta zeolites for removing organic acids from bio-oils - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2,5-Di-tert-butylbenzoic Acid in Supramolecular Chemistry
These application notes provide a comprehensive guide for researchers, medicinal chemists, and material scientists on the potential applications of 2,5-di-tert-butylbenzoic acid as a versatile building block in supramolecular chemistry and crystal engineering. While direct literature on the supramolecular behavior of this specific isomer is emerging, this guide extrapolates from the well-established principles of steric hindrance and hydrogen bonding in benzoic acid derivatives to provide a robust framework for its application.
Introduction: The Role of Steric Hindrance in Supramolecular Design
Supramolecular chemistry relies on the predictable and directional nature of non-covalent interactions to construct complex, functional architectures from molecular building blocks. Among these, the carboxylic acid moiety is a powerful and frequently employed functional group, capable of forming robust hydrogen-bonded synthons. The substitution pattern on the aromatic ring of benzoic acid derivatives plays a critical role in dictating the final supramolecular assembly.
2,5-Di-tert-butylbenzoic acid is a particularly intriguing molecule due to the presence of two bulky tert-butyl groups at the 2 and 5 positions of the phenyl ring. This significant steric hindrance is anticipated to exert a profound influence on the molecule's self-assembly and co-crystallization behavior, potentially leading to novel supramolecular structures with unique properties. The steric bulk can direct the formation of specific synthons, frustrate certain packing arrangements, and create void spaces within the crystal lattice, which are all desirable attributes in crystal engineering. For instance, studies on other sterically hindered benzoic acids have shown that bulky substituents can prevent the typical carboxylic acid dimer formation and instead favor catemeric (chain-like) arrangements.[1]
Physicochemical Properties
Understanding the fundamental properties of 2,5-di-tert-butylbenzoic acid is essential for designing supramolecular experiments.
| Property | Value | Reference |
| CAS Number | 14034-95-8 | |
| Molecular Formula | C₁₅H₂₂O₂ | |
| Molecular Weight | 234.34 g/mol | |
| Physical Form | Solid | |
| Purity | 97% | |
| Storage | Sealed in dry, room temperature |
Potential Supramolecular Applications and Experimental Design
The unique substitution pattern of 2,5-di-tert-butylbenzoic acid suggests its utility in several areas of supramolecular chemistry. The bulky tert-butyl groups can be exploited to control dimensionality and create porous networks.
Co-crystal Formation: A Strategy for Modulating Physicochemical Properties
Co-crystallization is a powerful technique to modify the physical properties of active pharmaceutical ingredients (APIs) and other functional molecules without altering their chemical structure.[2] 2,5-Di-tert-butylbenzoic acid can serve as a robust co-former, engaging in hydrogen bonding with a variety of functional groups. The steric hindrance it provides can lead to the formation of less dense, and potentially more soluble, co-crystal phases.
A key consideration in co-crystal design is the pKa difference (ΔpKa) between the co-formers. A ΔpKa of less than 0 generally leads to co-crystal formation, while a ΔpKa greater than 3 typically results in salt formation.[2]
Host-Guest Chemistry and the Creation of Porous Materials
The steric bulk of the tert-butyl groups may prevent efficient packing in the solid state, leading to the formation of porous supramolecular frameworks. These voids could potentially encapsulate guest molecules, leading to applications in separation, storage, and sensing.
Experimental Protocols
The following are generalized protocols that can be adapted for exploring the supramolecular chemistry of 2,5-di-tert-butylbenzoic acid.
Protocol for Co-crystal Screening by Solvent Evaporation
This method is a straightforward approach for initial co-crystal screening.
Materials:
-
2,5-Di-tert-butylbenzoic acid
-
Co-former of interest
-
A range of solvents with varying polarities (e.g., ethanol, ethyl acetate, acetonitrile, toluene)
-
Small vials (e.g., 2 mL glass vials)
-
Microbalance
-
Vortex mixer
-
Hot plate/stirrer
Procedure:
-
Stoichiometric Weighing: Accurately weigh equimolar amounts of 2,5-di-tert-butylbenzoic acid and the chosen co-former. Common starting ratios are 1:1 and 2:1.
-
Dissolution: Place the weighed solids into a clean vial and add a small amount of solvent (e.g., 0.5-1 mL).
-
Solubilization: Gently warm and vortex the mixture to ensure complete dissolution of both components. If the solids do not dissolve, add more solvent incrementally.
-
Evaporation: Loosely cap the vial to allow for slow solvent evaporation at room temperature.
-
Crystal Growth: Allow the solution to stand undisturbed for several days to weeks. Monitor for crystal formation.
-
Isolation and Analysis: Once crystals have formed, carefully isolate them from the remaining solvent and allow them to air dry. Analyze the crystals using appropriate characterization techniques (see Section 5).
Protocol for Slurry Co-crystallization
This method is useful when the co-formers have different solubilities or when solvent evaporation does not yield crystalline material.
Materials:
-
2,5-Di-tert-butylbenzoic acid
-
Co-former of interest
-
A solvent in which both components are sparingly soluble
-
Magnetic stirrer and stir bar
-
Vial
Procedure:
-
Weighing: Weigh stoichiometric amounts of 2,5-di-tert-butylbenzoic acid and the co-former into a vial.
-
Solvent Addition: Add a small amount of the selected solvent to create a slurry.
-
Stirring: Place the vial on a magnetic stirrer and stir the slurry at a constant temperature (e.g., room temperature or slightly elevated) for an extended period (24-72 hours).
-
Equilibration: The system will equilibrate, and the most thermodynamically stable solid phase (ideally the co-crystal) will form.
-
Isolation and Analysis: Isolate the solid by filtration, wash with a small amount of the solvent, and dry. Analyze the solid product.
Characterization of Supramolecular Assemblies
A combination of analytical techniques is crucial for confirming the formation of a new supramolecular phase and elucidating its structure.
-
Powder X-ray Diffraction (PXRD): This is a primary tool for identifying new crystalline phases. The PXRD pattern of a co-crystal will be distinct from the patterns of the individual components.[3][4]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point of the new solid phase. A co-crystal will typically exhibit a single, sharp melting endotherm that is different from the melting points of the starting materials.[2][3]
-
Single-Crystal X-ray Diffraction (SCXRD): This technique provides unambiguous proof of co-crystal formation and delivers detailed information about the crystal structure, including bond lengths, bond angles, and intermolecular interactions.
-
Spectroscopic Methods (FTIR, Raman, Solid-State NMR): These techniques can provide evidence of the hydrogen bonding interactions between the co-formers in the new solid phase.
Visualizing Supramolecular Constructs and Workflows
Diagrams of Potential Supramolecular Synthons
The steric hindrance of the tert-butyl groups may influence the common hydrogen bonding patterns of carboxylic acids.
Caption: Potential hydrogen bonding patterns of carboxylic acids.
Experimental Workflow for Co-crystal Screening
Caption: A general workflow for co-crystal screening and characterization.
Conclusion
2,5-Di-tert-butylbenzoic acid presents a compelling, yet underexplored, building block for supramolecular chemistry. Its significant steric bulk is poised to offer unique control over crystal packing and the formation of novel supramolecular architectures. The protocols and characterization strategies outlined in these application notes provide a solid foundation for researchers to begin exploring the potential of this intriguing molecule in the design of new co-crystals, and functional materials.
References
-
PubChem. (n.d.). 2,5-Di-tert-butylhydroquinone. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhang, Y., Liu, J. J., Zhang, L., & Wang, X. Z. (n.d.). Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. White Rose Research Online. Retrieved from [Link]
- Google Patents. (n.d.). CN102617335B - Process for synthesizing p-tert-butylbenzoic acid.
- Karimi-Jafari, M., et al. (2018). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Journal of Pharmaceutical Sciences, 107(7), 1877-1892.
- Endou, T., et al. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pesticide Biochemistry and Physiology, 112, 48-53.
- Oswald, I. D. H., et al. (2005). Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning. CrystEngComm, 7, 593-600.
- Pobudkowska, A., et al. (2020). Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy. Molecules, 25(14), 3169.
- Pluta, T., & Grzesiak, I. (2023).
- Varughese, S., et al. (2006). Helical Self-Assembly of Substituted Benzoic Acids: Influence of Weaker X...X and C-H...X Interactions. Crystal Growth & Design, 6(9), 2109-2115.
-
NIST. (n.d.). 2-Tert-butylbenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
- Then, S. M., et al. (2018). Steric repulsion and supramolecular assemblies via a two-dimensional plate by C—H⋯O hydrogen bonds in two closely related 2-(benzofuran-2-yl)-2-oxoethyl benzoates.
- Alvarez, A. J., et al. (2017). Continuous Cocrystallization of Benzoic Acid and Isonicotinamide by Mixing-Induced Supersaturation: Exploring Opportunities between Reactive and Antisolvent Crystallization Concepts. Crystal Growth & Design, 17(3), 1046-1054.
-
Cheméo. (n.d.). Chemical Properties of 3,5-Di-tert-butylbenzoic acid (CAS 16225-26-6). Retrieved from [Link]
- Al-Obaidi, O. (2019).
-
Connected Papers. (n.d.). Cocrystal characterization techniques: Significance and symbolism. Retrieved from [Link]
- Aakeröy, C. B., et al. (2011). Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. Crystal Growth & Design, 11(10), 4533-4543.
-
PubChem. (n.d.). tert-Butylbenzoic acid (mixed isomers). National Center for Biotechnology Information. Retrieved from [Link]
- De, S., et al. (2015). Modeling Supramolecular Polymerization: The Role of Steric Effects and Hydrophobic Interactions. The Journal of Physical Chemistry B, 119(38), 12469-12478.
- Li, H., & Li, Z.-T. (2017). Supramolecular chemistry at the interface of biology, materials and medicine. Beilstein Journal of Organic Chemistry, 13, 2056-2057.
- Kumar, S., et al. (2023).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
overcoming steric hindrance in 2,5-di-tert-butylbenzoic acid esterification
Welcome to the technical support guide for navigating the challenges associated with the esterification of 2,5-di-tert-butylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals who encounter difficulties with this sterically demanding transformation. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to guide you toward a successful synthesis.
The Core Challenge: Unraveling Steric Hindrance
The esterification of 2,5-di-tert-butylbenzoic acid presents a significant synthetic hurdle due to severe steric hindrance. The two bulky tert-butyl groups flanking the carboxylic acid functionality act as molecular shields, physically blocking the carbonyl carbon from the nucleophilic attack of an alcohol. This steric congestion not only slows down the reaction rate but also destabilizes the required tetrahedral intermediate, often causing common esterification methods to fail or deliver disappointingly low yields.[1]
This guide will walk you through the causality of common failures and provide robust, alternative strategies to overcome this steric barrier.
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying chemical principles and actionable solutions.
Q1: My standard Fischer-Speier esterification (acid catalyst + excess alcohol) of 2,5-di-tert-butylbenzoic acid is not working. Why is it failing and what should I do?
A1: Causality and Strategy
The Fischer-Speier esterification is an equilibrium-driven process that relies on the protonation of the carbonyl oxygen to enhance its electrophilicity, followed by the nucleophilic attack of the alcohol.[2][3] With 2,5-di-tert-butylbenzoic acid, the steric bulk of the ortho tert-butyl group severely impedes the approach of the alcohol. Even with a large excess of alcohol and prolonged heating, the activation energy for this step is prohibitively high, leading to little or no product formation.[1] Pushing the equilibrium by removing water (e.g., with a Dean-Stark trap) is often insufficient because the forward reaction rate is kinetically stalled.[4]
Recommended Action: Abandon the Fischer-Speier method. This substrate requires the carboxylic acid to be converted into a much more reactive intermediate before the introduction of the alcohol. This is achieved using coupling agents or by converting the acid to an acid chloride.
Q2: I'm reacting 2,5-di-tert-butylbenzoic acid with a simple primary alcohol and getting low yields. What are the most effective methods for this scenario?
A2: Leveraging Activated Intermediates
When the alcohol is not sterically demanding, the primary challenge remains the activation of the hindered carboxylic acid. The following methods are designed to create highly reactive acylating agents that can overcome the steric shield.
-
The Acid Chloride Route (The Classic Approach): This is a robust, two-step method.
-
Principle: The hydroxyl group of the carboxylic acid is replaced with a chlorine atom, a much better leaving group. This is typically done using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with primary alcohols, even in the presence of steric hindrance on the acid. A non-nucleophilic base like pyridine or triethylamine (Et₃N) is used to scavenge the HCl byproduct.
-
Causality: You are fundamentally changing the nature of the electrophile. The C-Cl bond is weaker and more polarized than the C-OH bond, and Cl⁻ is an excellent leaving group, making the subsequent nucleophilic attack by the alcohol much more favorable.
-
-
Steglich Esterification (Mild & Efficient): This method uses a carbodiimide coupling agent and a nucleophilic catalyst.[5]
-
Principle: A carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] However, the key to success with hindered substrates is the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[6][7] DMAP, a superior nucleophile to the alcohol, intercepts the O-acylisourea to form a highly reactive acylpyridinium salt. This new intermediate's carbonyl carbon is exceptionally electrophilic, allowing the alcohol to attack successfully.[7]
-
Causality: The reaction is accelerated because DMAP is a more potent nucleophilic catalyst than the alcohol itself, and it generates a more reactive acylating agent than the O-acylisourea.[7][8] This circumvents the slow direct reaction of the alcohol with the initial intermediate.
-
Q3: My experiment involves esterifying 2,5-di-tert-butylbenzoic acid with a hindered secondary or tertiary alcohol. Which method offers the highest probability of success?
A3: Advanced Strategies for Doubly Hindered Substrates
This is the most challenging scenario, as both reaction partners are sterically encumbered. The nucleophilicity of the alcohol is significantly diminished, and its bulky nature adds another layer of steric repulsion.
-
Yamaguchi Esterification (The Gold Standard): This is often the method of choice for constructing highly hindered esters.[9]
-
Principle: The reaction involves the formation of a mixed anhydride between the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent) in the presence of a base like triethylamine.[10][11] This mixed anhydride is then treated with the alcohol in the presence of a catalytic amount of DMAP. The DMAP selectively attacks the less hindered carbonyl of the benzoic acid portion, again forming the highly reactive acylpyridinium intermediate, which is then attacked by the hindered alcohol.[10]
-
Causality of Success: The Yamaguchi protocol excels because it generates an extremely reactive acylating agent under conditions that tolerate immense steric bulk on both the acid and the alcohol.[9] The formation of the mixed anhydride is the key activation step.
-
-
Limitations of Other Methods:
-
Steglich Esterification: While excellent for hindered acids, it may falter when the alcohol is also very hindered (e.g., a tertiary alcohol), as the nucleophilic attack on the acylpyridinium intermediate becomes the rate-limiting and difficult step.[12]
-
Acid Chloride Route: This can still be effective but may require forcing conditions such as higher temperatures and extended reaction times, which can lead to side reactions, especially elimination if a tertiary alcohol is used.
-
Q4: I attempted a Steglich esterification, but the reaction is very slow, and my main product is an N-acylurea byproduct. What went wrong?
A4: Diagnosing and Preventing Side Reactions
The formation of an N-acylurea is a known failure mode in carbodiimide-mediated couplings.[8]
-
Mechanism of Failure: The O-acylisourea intermediate, formed from the reaction of your carboxylic acid and DCC/EDC, is intended to be intercepted by a nucleophile. If the intended nucleophile (the alcohol) is too slow to react due to steric hindrance, the O-acylisourea can undergo an intramolecular, irreversible 1,3-rearrangement to the thermodynamically more stable N-acylurea.[7] This consumes your activated acid in a dead-end pathway.
-
Troubleshooting & Prevention:
-
Verify DMAP Presence and Purity: DMAP is not optional; it is essential. It rapidly converts the O-acylisourea to the acylpyridinium intermediate, which cannot undergo the rearrangement.[6][7] Ensure you are using at least 0.1-0.2 equivalents of high-purity DMAP.
-
Solvent and Conditions: Ensure strictly anhydrous (dry) solvents and reagents. Water can hydrolyze the intermediates.
-
Choice of Carbodiimide: If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and can be difficult to remove. Using EDC is highly recommended, as the corresponding urea byproduct is water-soluble and can be easily removed with an aqueous wash.[13]
-
Temperature Control: While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes accelerate the desired alcohol attack without significantly promoting side reactions.[7]
-
Method Selection Workflow
Use the following decision tree to select the optimal strategy for your specific substrates.
Caption: Decision workflow for selecting an esterification method.
Comparative Summary of Methods
| Method | Key Reagents | Pros | Cons | Best For |
| Fischer-Speier | H₂SO₄ (cat.), Excess Alcohol | Atom economical, simple reagents. | Ineffective for this substrate due to extreme steric hindrance.[1][2] | Not recommended. |
| Acid Chloride | SOCl₂ or (COCl)₂, Pyridine/Et₃N | Highly reliable, very reactive intermediate. | Two steps, harsh reagents (generates HCl). | Hindered acid + unhindered alcohol. |
| Steglich | DCC or EDC, DMAP (cat.) | Mild conditions, high yields, single step.[7] | N-acylurea byproduct formation if slow; DCU removal can be problematic.[13] | Hindered acid + primary/secondary alcohol. |
| Yamaguchi | TCBC, DMAP (cat.), Et₃N | Excellent for severely hindered substrates, high yields.[9][10] | Reagents are more expensive, requires strictly anhydrous conditions. | The "go-to" for hindered acid + hindered alcohol. |
Experimental Protocols
Protocol 1: Steglich Esterification using EDC
This protocol is a general guideline and should be adapted and optimized for your specific alcohol.
-
Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,5-di-tert-butylbenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Addition of Reagents: To the stirred solution, add the alcohol (1.1-1.5 eq.), EDC (1.5 eq.), and DMAP (0.2 eq.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For sluggish reactions, the mixture can be gently heated to 40 °C. Reaction times can range from 4 to 24 hours.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl (to remove excess DMAP and any remaining base), saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
The EDC-urea byproduct is water-soluble and will be removed during the aqueous washes.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester product by flash column chromatography on silica gel.
Protocol 2: Yamaguchi Esterification
This protocol requires scrupulously anhydrous conditions.
-
Mixed Anhydride Formation: In an oven-dried, round-bottom flask under an inert atmosphere, dissolve 2,5-di-tert-butylbenzoic acid (1.0 eq.) in anhydrous toluene or THF (approx. 0.2 M).
-
Base Addition: Cool the solution to 0 °C and add triethylamine (Et₃N, 1.1 eq.).
-
Activation: Add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.05 eq.) dropwise to the stirred solution. Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the mixed anhydride.
-
Acylation: In a separate flask, prepare a solution of the hindered alcohol (1.5 eq.) and DMAP (2.0-3.0 eq.) in the same anhydrous solvent. Add this solution to the mixed anhydride mixture via syringe or cannula.
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up:
-
Filter the reaction mixture to remove triethylammonium hydrochloride salt.
-
Dilute the filtrate with ethyl acetate or ether.
-
Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Simplified Yamaguchi Mechanism
The power of the Yamaguchi esterification lies in the in situ generation of a highly reactive acylpyridinium intermediate from a mixed anhydride.
Caption: Key steps of the Yamaguchi esterification mechanism.
Frequently Asked Questions (FAQs)
-
Q: Can I just increase the temperature and catalyst loading in a Fischer esterification to force the reaction?
-
A: While tempting, this is unlikely to work and may cause decomposition of the starting materials or catalyst. For tertiary alcohols, high heat and strong acid will strongly favor elimination (dehydration) to form an alkene over esterification. The problem is kinetic, not just thermodynamic equilibrium.[14][15]
-
-
Q: For my specific project, which is definitively better: Yamaguchi or Steglich?
-
A: If your alcohol is primary or a non-bulky secondary alcohol, the Steglich method is often sufficient, milder, and uses less expensive reagents. If your alcohol is tertiary or a very bulky secondary alcohol, the Yamaguchi esterification is significantly more reliable and is the recommended starting point to avoid lost time and material.[9]
-
-
Q: How do I remove the dicyclohexylurea (DCU) byproduct from my Steglich reaction if I used DCC?
-
A: DCU has low solubility in many common solvents. The most common method is to concentrate the reaction mixture and then add a solvent in which the ester is soluble but DCU is not (e.g., diethyl ether or hexanes), cool the mixture, and filter off the precipitated DCU. This may need to be repeated. However, the best strategy is preventative: use water-soluble EDC instead of DCC whenever possible.[13]
-
-
Q: Are there any other promising methods for this transformation?
-
A: The Mitsunobu reaction is another powerful method, particularly for inverting the stereochemistry of a chiral alcohol during esterification.[16] It works by activating the alcohol with a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD), making it a good nucleophile to attack the carboxylic acid.[16] However, purification can be challenging due to stoichiometric byproducts like triphenylphosphine oxide. For particularly hindered cases, it remains a viable option to investigate.[17]
-
References
- Method for preparing benzoic acid esters.
-
Preparation of tert-butyl esters of aliphatic carboxylic acids. Justia Patents. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). [Link]
-
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers. [Link]
-
Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]
-
Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. ResearchGate. [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science. [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- Continuous process for preparing benzoic acid esters.
-
What is the suitable method to protect benzoic acid using tert-butyl alcohol? ResearchGate. [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]
-
Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]
-
How can I improve the yield of my Fischer Esterification? Reddit. [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
Selective esterifications of alcohols and phenols through carbodiimide couplings. ResearchGate. [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]
-
Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Luxembourg Bio Technologies. [Link]
-
Steric Hindrance | Esterification | Chemistry | Dr. Ramidi Prasad Reddy. YouTube. [Link]
-
Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes. [Link]
-
A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. [Link]
-
Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? Quora. [Link]
-
Steglich Esterification Definition. Fiveable. [Link]
-
Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega. [Link]
-
Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. MDPI. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]
-
CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). YouTube. [Link]
-
Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. RSC Publishing. [Link]
-
Yamaguchi reagent – Reagent of the month June. SigutLabs. [Link]
-
YAMAGUCHI ESTERIFICATION. YouTube. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. athabascau.ca [athabascau.ca]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 12. fiveable.me [fiveable.me]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Improved Fischer Esterification of Substituted Benzoic Acid [jps.usm.my]
- 16. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
solubility issues of 2,5-di-tert-butylbenzoic acid in water
Technical Support Center: 2,5-Di-tert-butylbenzoic Acid Solubility Guide
Executive Summary & Chemical Logic
The Challenge: Researchers frequently encounter precipitation or failure to dissolve when working with 2,5-di-tert-butylbenzoic acid (2,5-DTBBA) in aqueous media.[1] While benzoic acid derivatives are typically solubilized by pH adjustment, 2,5-DTBBA presents a unique dual-challenge:
-
Extreme Hydrophobicity: The presence of two tert-butyl groups (lipophilic bulk) significantly increases the LogP (estimated > 4.0), making the neutral molecule practically insoluble in water.
-
The Ortho-Effect (Steric Shielding): The tert-butyl group at the 2-position (ortho) creates a "steric cage" around the carboxylic acid.[1] This inhibits the approach of solvent molecules and bases required for deprotonation, creating a kinetic barrier to salt formation even if the thermodynamics are favorable.
The Solution Strategy: Successful dissolution requires a "Wetting-Deprotonation-Dilution" strategy.[1] You cannot simply add the powder to basic water; you must first disrupt the crystal lattice using a co-solvent or surfactant to allow the base to access the acidic proton.
Troubleshooting Matrix
Use this decision matrix to identify the root cause of your solubility failure.
| Observation | Likely Root Cause | Recommended Action |
| Powder floats on water/buffer surface (unwetted). | High surface tension/Hydrophobicity.[1] The water cannot penetrate the hydrophobic alkyl shield. | Do not heat. Switch to Protocol B (Co-solvent Pre-solubilization).[1] |
| Cloudy suspension forms upon adding NaOH. | Kinetic Trapping. The surface may be deprotonated (salt), but the core remains neutral acid due to steric blocking. | Sonicate for 10-15 mins. If unresolved, add 5-10% DMSO or Ethanol to "wet" the core.[1] |
| Precipitation occurs after diluting a stock solution. | "Crash-out" Effect. The final solvent composition is too polar, or pH dropped below the pKa (~3.5–4.0). | Check final pH.[1] It must be > 6.0 .[1] If pH is correct, the compound concentration exceeds its critical solubility limit (CMC-like behavior).[1] Reduce concentration. |
| Oily droplets form at the bottom/top. | Liquefaction. You heated the sample above its melting point (~150°C is unlikely, but impurities lower MP) or formed a "supersaturated oil." | Stop heating. Heating hydrophobic acids in water often causes oiling out rather than dissolving.[1] Use chemical solubilization (pH/Solvent).[1] |
Detailed Experimental Protocols
Protocol A: The "Gold Standard" Co-Solvent Method (Recommended)
Best for: Biological assays, titrations, and stock solution preparation.
Theory: DMSO or Ethanol solvates the hydrophobic tert-butyl groups, breaking the crystal lattice and exposing the carboxylic acid for deprotonation.
-
Weighing: Weigh the required amount of 2,5-DTBBA.
-
Primary Solubilization: Dissolve the solid completely in 100% DMSO (Dimethyl sulfoxide) or Ethanol .
-
Target Concentration: 10–50 mM stock.[1]
-
Visual Check: Solution must be perfectly clear.
-
-
Aqueous Dilution (The Critical Step):
-
Clarification: If a faint haze appears, add 1.1 equivalents of NaOH relative to the acid to force salt formation.
Protocol B: Pure Aqueous Preparation (Salt Formation)
Best for: Applications where organic solvents are strictly prohibited.[1]
Theory: We must convert the insoluble acid (
-
Stoichiometry: Calculate exactly 1.05 equivalents of NaOH (or KOH) based on the molar mass of 2,5-DTBBA (~234.33 g/mol ).
-
Slurry Formation: Add the 2,5-DTBBA powder to a small volume of water.[1] It will not dissolve.
-
Base Addition: Add the calculated NaOH (from a 1M or 10M stock).
-
Energy Input: Sonicate (bath sonicator) at 40°C for 20–30 minutes.
-
Why Sonicate? Acoustic cavitation forces the base into the hydrophobic pores of the solid, overcoming the steric shield.
-
-
Equilibration: Stir overnight at room temperature. The solution should become clear.
-
Filtration: Filter through a 0.22 µm PES filter to remove any unreacted "micro-seeds" that could trigger precipitation later.[1]
Technical FAQ
Q1: What is the pKa of 2,5-di-tert-butylbenzoic acid? A: While experimental values for the specific 2,5-isomer are rare in open literature, structural analogs (ortho-substituted benzoic acids) typically exhibit a pKa between 3.5 and 4.0 .[1]
-
Expert Insight: The ortho-tert-butyl group forces the carboxyl group out of planarity with the benzene ring.[1] This "Steric Inhibition of Resonance" (SIR) prevents the ring from stabilizing the neutral acid form, effectively making the proton easier to remove thermodynamically (lower pKa) compared to unsubstituted benzoic acid (pKa 4.2), even though it is physically harder to reach.
Q2: Can I use heat to dissolve it? A: Avoid high heat (>60°C). Heating hydrophobic acids in water often leads to sublimation or "oiling out" (forming a separate molten phase) rather than true dissolution.[1] Mild warming (40°C) during sonication is acceptable to improve kinetics.[1]
Q3: Why does it precipitate when I add it to cell culture media? A: Cell media often has a pH of 7.2–7.[1]4. If your stock solution was highly acidic or if the local concentration is too high upon addition, the compound may crash out.
-
Fix: Ensure your DMSO stock is highly concentrated so the addition volume is small. Vortex the media immediately upon addition to prevent local supersaturation.
Mechanism Visualization
The following diagram illustrates the steric barrier (The "Ortho Effect") and the required pathway for solubilization.
Caption: Figure 1. Solubilization pathways for 2,5-DTBBA. Direct aqueous solvation is blocked by the hydrophobic 'ortho' shield. Co-solvents (Blue path) bypass this barrier by solvating the lipophilic groups first.[1]
References
-
Steric Inhibition of Resonance in Benzoic Acids
-
Hydrophobic Tagging & Solubility
-
General Solubility Data (Isomer Analog)
Sources
Purification Support Hub: Removal of 1,4-Di-tert-butylbenzene (DTBB)
Ticket ID: PUR-DTBB-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Urgency: High (Downstream Purity Critical)
Executive Summary
You are encountering difficulty removing unreacted 1,4-di-tert-butylbenzene (DTBB) from your reaction mixture. This is a common challenge in Friedel-Crafts alkylations and MOF linker synthesis. DTBB is a highly symmetric, non-polar, crystalline solid (MP ~77°C) with a high boiling point (~236°C). Its lipophilic nature makes it persistent in organic extracts, often co-crystallizing with non-polar products.
This guide provides three tiered workflows to eliminate DTBB, ranging from physical phase separation to chromatographic intervention.
Physicochemical Profile: "Know Your Enemy"
Before selecting a protocol, verify your mixture against these properties to ensure the method suits your specific product stability.
| Property | Value | Implication for Purification |
| Boiling Point | 236–240 °C | Too high for Rotavap; requires High Vacuum or Kugelrohr. |
| Melting Point | 77–79 °C | Solid at room temp; prone to sublimation. |
| Solubility (Water) | Insoluble | Aqueous washes alone will not remove it. |
| Solubility (Organic) | High (Hexanes, DCM, Et2O) | Hard to wash away from other non-polar products. |
| Polarity | Very Low (Lipophilic) | Elutes immediately on Silica Gel (Rf |
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the most efficient removal method based on your product's chemistry.
Caption: Decision tree for selecting the optimal DTBB removal strategy based on product polarity and reaction scale.
Protocol A: The "Polarity Switch" (Liquid-Liquid Extraction)
Best For: Target products containing acidic (-COOH) or basic (-NH2) groups.
Because DTBB is strictly non-polar, it cannot be ionized. We can exploit this by moving your product into the aqueous phase and leaving DTBB behind in the organic layer.
-
Dissolution: Dissolve the crude mixture in Diethyl Ether or Dichloromethane (DCM) .
-
Ionization (Select One):
-
For Acidic Products: Extract with 10% aqueous NaOH or NaHCO₃ .
-
For Basic Products: Extract with 10% aqueous HCl .
-
-
Separation:
-
Organic Layer: Contains the DTBB (and other non-polar byproducts). Discard this layer.
-
Aqueous Layer: Contains your Product (as a salt).
-
-
Recovery:
-
Neutralize the aqueous layer (add Acid to base extracts, or Base to acid extracts) until the product precipitates or oils out.
-
Extract the now-neutral product back into fresh organic solvent, dry (MgSO₄), and concentrate.
-
Protocol B: Vacuum Sublimation
Best For: Small scale (<5g), non-polar products with high melting points (>120°C).
DTBB has a high vapor pressure for a solid and sublimes readily. If your product is a stable solid that does not sublime easily, this is the cleanest method (no solvents required).
Equipment: Cold-finger sublimation apparatus, High Vacuum pump (< 0.1 mmHg), Oil bath.
-
Setup: Place the crude solid at the bottom of the sublimation vessel. Insert the cold finger (cooled with dry ice/acetone or circulating chiller).
-
Vacuum: Apply high vacuum carefully.
-
Heat: Gently heat the oil bath to 60–80°C .
-
Note: DTBB will sublime onto the cold finger at relatively mild temperatures under vacuum.
-
-
Harvest: Stop heating, release vacuum with nitrogen. Carefully remove the cold finger. The white crystalline solid on the finger is the DTBB . Your product remains at the bottom.
Protocol C: The "Silica Flush" (Flash Chromatography)
Best For: Non-polar products that cannot be sublimed or chemically extracted.
Since DTBB is a hydrocarbon, it travels with the solvent front in non-polar solvents.
Stationary Phase: Silica Gel (Standard 40-63 µm). Mobile Phase: 100% Hexanes (or Pentane).
-
Packing: Pack a short column (plug) with silica.
-
Loading: Load your crude mixture (dissolved in minimum hexanes/DCM).
-
Elution 1 (The Flush): Flush the column with 2–3 column volumes of 100% Hexanes .
-
Result: DTBB (Rf ~0.[1]9) will elute immediately. Collect and check by TLC (UV active).
-
-
Elution 2 (The Product): Switch to a more polar solvent system (e.g., EtOAc/Hexane) appropriate for your target molecule.
-
Result: Your product elutes, now free of DTBB.
-
Frequently Asked Questions (FAQs)
Q: Can I use recrystallization to remove DTBB? A: It is risky. DTBB is soluble in hot ethanol and methanol. While literature often cites recrystallizing products (like 4,4'-di-tert-butylbiphenyl) from ethanol [1], DTBB can co-crystallize if the cooling is too rapid or if the concentration is too high. If you must recrystallize, wash the crude solid with cold methanol first; DTBB has higher solubility in alcohols than many larger aromatics.
Q: I don't have a high-vacuum pump. Can I use a Rotavap? A: No. The boiling point of DTBB is ~236°C [2]. A standard water aspirator or diaphragm pump on a Rotavap will not remove it effectively, even at 90°C. You will simply bake your product.
Q: My product is an oil. How do I remove the solid DTBB? A: If your product is an oil and DTBB is a solid, cooling the mixture (in hexanes or methanol) to -20°C may cause the DTBB to precipitate out. Filter the cold mixture rapidly. Alternatively, use Kugelrohr distillation ; distill the DTBB off at ~100°C under high vacuum, leaving your higher-boiling oil behind.
References
-
Synthesis and Purification of 4,4'-Di-tert-butylbiphenyl. Journal of Chemical Education. Friedel-Crafts alkylation protocols often utilize ethanol recrystallization for final purification.[2]
-
1,4-Di-tert-butylbenzene Physical Properties. PubChem Database. National Library of Medicine. Confirms BP of 236°C and insolubility in water.[3]
-
Purification of Laboratory Chemicals. W.L.F. Armarego. Standard reference for purification of aromatic hydrocarbons via sublimation and chromatography.
Sources
Technical Support Center: Troubleshooting Low Reactivity of Ortho-Substituted Benzoic Acids
Welcome to the technical support center for navigating the challenges associated with ortho-substituted benzoic acids. Researchers, particularly in medicinal chemistry and materials science, frequently encounter the frustratingly low reactivity of these compounds. This guide provides in-depth, field-proven insights and troubleshooting protocols to overcome these synthetic hurdles, ensuring your projects remain on track. We will delve into the underlying principles governing this phenomenon and equip you with practical, actionable solutions for common transformations like esterification and amidation.
The Core Challenge: Understanding the "Ortho Effect"
The diminished reactivity of ortho-substituted benzoic acids is a classic manifestation of the "ortho effect." This is not a single phenomenon but a combination of factors, primarily steric and electronic, that alter the molecule's behavior compared to its meta and para isomers.
Steric Hindrance: The Primary Culprit
The most significant factor is steric hindrance. A substituent at the ortho position (adjacent to the carboxylic acid) physically obstructs the path of incoming reagents. This "molecular shielding" makes it difficult for nucleophiles, such as alcohols or amines, to approach and attack the electrophilic carbonyl carbon of the carboxylic acid. The electron clouds of the ortho-substituent and the carboxylic group repel each other, forcing the -COOH group to twist out of the plane of the benzene ring.[1][2]
Caption: Steric hindrance in ortho-substituted vs. unsubstituted benzoic acid.
Electronic Effects and Steric Inhibition of Resonance (SIR)
When the carboxyl group is forced out of the benzene ring's plane, the resonance between the C=O group and the aromatic system is inhibited.[3][4] This has a counterintuitive consequence: it actually increases the acidity of the benzoic acid because the destabilizing cross-conjugation is removed.[3][5] While a higher acidity might seem beneficial, the electronic nature of the carbonyl group is altered, and more importantly, this SIR does not alleviate the physical blockade for bond-forming reactions. For certain substituents like -OH or -OCH3, intramolecular hydrogen bonding can also influence reactivity.[6][7]
Troubleshooting Guides: Reaction-Specific Solutions
This section addresses common failures in a direct question-and-answer format.
Question: My Fischer esterification of 2,6-dimethylbenzoic acid is giving negligible yield, even with a large excess of alcohol and strong acid catalyst. What's happening and how do I fix it?
Answer: This is a classic case where steric hindrance is preventing the direct acid-catalyzed esterification from proceeding. The two ortho-methyl groups form a formidable barrier around the carboxylic acid, making it nearly impossible for the alcohol nucleophile to attack the carbonyl carbon.
-
Causality: The activation energy for the tetrahedral intermediate formation is exceptionally high due to steric repulsion. Elevated temperatures may only lead to decomposition or dehydration of the alcohol.
-
Solution 1: Activate the Carboxylic Acid via an Acyl Chloride The most reliable strategy is to convert the carboxylic acid into a much more reactive acyl chloride. This intermediate is significantly more electrophilic and will react readily with the alcohol, even a hindered one.
Step-by-Step Protocol: Acyl Chloride Formation
-
Setup: In a fume hood, add the ortho-substituted benzoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) or oxalyl chloride ((COCl)₂) (1.5 eq) with a catalytic amount of DMF (1-2 drops) in a suitable anhydrous solvent like DCM or toluene.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 1-3 hours until gas evolution (SO₂ or CO/CO₂) ceases. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS.
-
Workup: Remove the excess thionyl/oxalyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.
-
Esterification: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM) and cool in an ice bath. Slowly add the alcohol (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.2 eq) to scavenge the HCl byproduct. Stir until completion.
-
-
Solution 2: Employ Modern Coupling Reagents If the substrate is sensitive to the harsh conditions of acyl chloride formation, modern peptide coupling reagents offer a milder and highly effective alternative. These reagents generate a highly reactive activated ester in situ.
| Coupling Reagent | Activating Group | Advantages | Disadvantages |
| DCC/EDC + DMAP | O-acylisourea | Inexpensive, common | Dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| HBTU / HATU | OBt / OAt Ester | High efficiency, fast, good for hindered substrates. | More expensive, can be moisture-sensitive. |
| PyBOP | OBt Ester | Excellent for difficult couplings, low racemization. | Byproducts can sometimes complicate purification. |
| COMU | Oxyma Ester | Very high reactivity, often superior to HBTU/HATU for tough cases.[8] | Higher cost. |
Question: I'm attempting to synthesize an amide from an ortho-toluic acid and an electron-deficient aniline, but standard methods (EDC/HOBt) are failing. What protocol should I try next?
Answer: You are facing a dual challenge: steric hindrance from the ortho-methyl group and poor nucleophilicity of the electron-deficient aniline. This combination requires a highly activated carboxylic acid species and potentially more forcing conditions.
-
Causality: The activated ester formed by EDC/HOBt is not reactive enough to be attacked by the weakly nucleophilic aniline. The reaction stalls at this intermediate stage.
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting difficult amide couplings.
-
Recommended Protocol: In Situ Acyl Fluoride Formation This protocol has proven highly effective for coupling sterically hindered substrates and electron-deficient amines where other methods fail.[9] Acyl fluorides are more stable than acyl chlorides but highly reactive towards amines, especially at elevated temperatures.
Step-by-Step Protocol:
-
Setup: To a vial, add the ortho-substituted benzoic acid (1.0 eq), the amine (1.2 eq), a fluoride source such as PyFluor or TFFH (1.5 eq), and a base such as diisopropylethylamine (DIPEA) (3.0 eq).
-
Solvent: Add an anhydrous, high-boiling polar solvent like DMF or DMA.
-
Reaction: Seal the vial and heat the mixture to 60-80 °C with stirring for 4-16 hours.
-
Monitoring: Monitor the reaction by LC-MS for the consumption of the starting materials and the formation of the product mass.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product for purification.
-
Frequently Asked Questions (FAQs)
Q: Can I just use microwave heating to drive my sluggish reaction to completion? A: Yes, microwave irradiation is an excellent tool for overcoming the activation energy barriers in these reactions. The rapid, uniform heating can significantly accelerate reactions that are slow at conventional reflux temperatures. However, it is crucial to use this method judiciously. Screen the reaction on a small scale first, as the high energy input can also accelerate decomposition pathways, especially with thermally sensitive functional groups. Always use a dedicated microwave reactor with proper temperature and pressure controls.
Q: Are there any catalytic methods that can help with these substrates? A: While direct catalytic esterification or amidation of hindered acids is not common, catalytic methods are indispensable for alternative bond-forming strategies. For instance, if you are trying to form a bond between a hindered aryl halide and an amine, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is often tolerant of steric hindrance, provided the correct phosphine ligand (e.g., XPhos, t-BuXPhos) is used.[10][11] More advanced methods even use the carboxylic acid itself as a directing group for iridium-catalyzed C-H amination at the other ortho-position, which is a cutting-edge technique for late-stage functionalization.[12]
Q: Why is 2-nitrobenzoic acid reactive while 2-methylbenzoic acid is not, even though both have ortho-substituents? A: This is an excellent question that highlights the interplay of steric and electronic effects. While both substituents exert steric hindrance, the powerful electron-withdrawing nature of the nitro group (-NO₂) makes the carbonyl carbon significantly more electrophilic. This electronic activation partially counteracts the steric hindrance, allowing reactions to proceed where a sterically similar but electronically neutral or donating group (like methyl, -CH₃) would prevent it. In some cases, intramolecular hydrogen bonding between the nitro group and the carboxylic acid proton can also play a role in modulating reactivity.
References
-
Ortho effect. (2020). A to Z Chemistry - WordPress.com. [Link]
-
Ortho effect. Wikipedia. [Link]
-
How does ortho-effect work in benzoic acids? (2022). Khan Academy. [Link]
-
Ortho-effect in substituted aromatic acids and bases. (2014). Chemistry Stack Exchange. [Link]
-
The Basicities of Ortho-Substituted Benzoic Acids. Canadian Science Publishing. [Link]
-
How does ortho-effect work in benzoic acids? | Acidic and Basic strength | Chemistry | Khan Academy. (2022). YouTube. [Link]
-
(PDF) Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. ResearchGate. [Link]
-
What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? (2017). Quora. [Link]
-
Steric inhibition of resonance in ortho-substituted benzoic acids. (2019). Chemistry Stack Exchange. [Link]
-
Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. (2021). PMC - NIH. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Buchwald-Hartwig coupling. (2019). YouTube. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH. [Link]
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- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 2,5-di-tert-butylbenzoic Acid: A Comparative Spectroscopic Analysis
Introduction: The Challenge of Isomeric Purity
In the fields of materials science and drug development, the precise characterization of substituted aromatic compounds is paramount. Molecules like 2,5-di-tert-butylbenzoic acid (Figure 1), a sterically hindered carboxylic acid, serve as crucial building blocks and intermediates. The substitution pattern of the bulky tert-butyl groups profoundly influences the molecule's chemical reactivity, physical properties, and biological activity. Consequently, distinguishing it from its isomers (e.g., 3,5-di-tert-butylbenzoic acid) is not merely an academic exercise but a critical quality control checkpoint.
This guide provides an in-depth analysis of the primary method for structural verification, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my objective is not just to present data but to illuminate the reasoning behind the spectral features. We will explore a detailed, first-principles prediction of the ¹H NMR spectrum, as experimental data for this specific isomer is not widely available in public spectral databases. This predictive approach is a common real-world scenario for chemists working with novel or proprietary compounds.
Furthermore, we will demonstrate why a single technique is seldom sufficient for unambiguous identification. By comparing the insights from ¹H NMR with those from ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this guide will illustrate a holistic and self-validating workflow for the definitive structural elucidation of 2,5-di-tert-butylbenzoic acid.
Part 1: In-Depth Analysis of the Predicted ¹H NMR Spectrum
Proton NMR (¹H NMR) is the cornerstone of structural analysis for most organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms (protons) in a molecule.
Causality Behind the Prediction: The predicted spectrum for 2,5-di-tert-butylbenzoic acid is based on foundational NMR principles, including chemical shielding/deshielding effects of substituents on an aromatic ring and spin-spin coupling phenomena between non-equivalent neighboring protons. The electron-withdrawing and anisotropic effects of the carboxylic acid group, combined with the electron-donating and sterically bulky nature of the tert-butyl groups, create a unique and predictable electronic environment for each proton.
Predicted Signal Assignments and Interpretation
Based on the structure, we anticipate six distinct proton environments, leading to six unique signals in the ¹H NMR spectrum.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |
| > 10.0 | Broad Singlet | 1H | Ha (-COOH) | The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. Its position is concentration and solvent dependent.[1][2] |
| ~ 7.8 - 8.0 | Doublet | 1H | Hd | This proton is ortho to the electron-withdrawing carboxylic acid group, causing significant deshielding. It is coupled only to Hc (meta-coupling, J ≈ 2-3 Hz), resulting in a doublet. |
| ~ 7.5 - 7.6 | Doublet of Doublets | 1H | Hc | This proton is coupled to Hd (meta-coupling, J ≈ 2-3 Hz) and Hb (ortho-coupling, J ≈ 8-9 Hz), splitting the signal into a doublet of doublets.[3] |
| ~ 7.3 - 7.4 | Doublet | 1H | Hb | This proton is primarily coupled to Hc (ortho-coupling, J ≈ 8-9 Hz). Para-coupling to Hd is typically negligible (J ≈ 0 Hz), resulting in a doublet. |
| ~ 1.35 | Singlet | 9H | Hf (C5-tBu) | These protons are on a tert-butyl group meta to the carboxylic acid. They are shielded and show no coupling, appearing as a sharp singlet. |
| ~ 1.45 | Singlet | 9H | He (C2-tBu) | These protons are on a tert-butyl group ortho to the carboxylic acid. Steric compression and proximity to the carboxyl group may cause a slight downfield shift compared to Hf. They appear as a sharp singlet. |
Part 2: A Comparative Guide to Spectroscopic Techniques
While ¹H NMR is powerful, its data should be corroborated by other techniques to ensure a self-validating and unambiguous structural assignment. Each method provides a unique piece of the molecular puzzle.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of chemically non-equivalent carbon atoms and their electronic environments.
-
What it tells us: For 2,5-di-tert-butylbenzoic acid, we predict 11 distinct signals , confirming the molecule's asymmetry. This is a key differentiator from the highly symmetric 3,5-isomer, which would only show 7 signals.
-
Predicted ¹³C Signals:
-
Carboxyl Carbon (-COOH): ~170-180 ppm. The deshielding is due to the attached electronegative oxygen atoms.[1]
-
Aromatic Carbons: 6 signals in the ~120-150 ppm range. Two will be quaternary (attached to substituents) and four will be attached to hydrogens.
-
tert-Butyl Quaternary Carbons: 2 signals around 35 ppm.
-
tert-Butyl Methyl Carbons: 2 signals around 30 ppm.
-
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is exceptionally useful for the rapid confirmation of key functional groups.
-
What it tells us: The IR spectrum provides definitive evidence for the carboxylic acid moiety.
-
Characteristic Absorptions:
-
O-H Stretch: A very broad and strong absorption band from ~2500–3300 cm⁻¹. The broadening is a classic sign of hydrogen bonding in the carboxylic acid dimer.[4]
-
C=O Stretch: A strong, sharp absorption around 1680–1710 cm⁻¹. Conjugation with the benzene ring slightly lowers the frequency compared to an aliphatic carboxylic acid.[4]
-
Aromatic C=C Stretches: Medium intensity peaks in the ~1450-1600 cm⁻¹ region.
-
sp³ C-H Stretches: Absorptions just below 3000 cm⁻¹ corresponding to the tert-butyl groups.
-
Mass Spectrometry (MS): The Molecular Formula and Fragmentation
MS provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.
-
What it tells us: High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₁₅H₂₂O₂.
-
Expected Observations (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 234, corresponding to the molecular weight of the compound.
-
Base Peak ([M-15]⁺): The most intense peak is often at m/z = 219, resulting from the loss of a stable methyl radical (•CH₃) from one of the tert-butyl groups to form a stable tertiary carbocation.
-
Other Fragments: A peak at m/z = 57 corresponding to the tert-butyl cation [C(CH₃)₃]⁺ is also expected. The loss of the carboxyl group (•COOH, 45 Da) would yield a fragment at m/z = 189.[2]
-
Comparative Summary
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹H NMR | Proton environment, count, and connectivity. | Excellent for differentiating isomers through unique aromatic splitting patterns and two distinct t-butyl signals. | Acidic proton signal can be broad or exchangeable; complex splitting can require higher field magnets. |
| ¹³C NMR | Unique carbon environments and types. | Unambiguously determines the number of non-equivalent carbons, easily distinguishing from symmetric isomers. | Low natural abundance of ¹³C requires longer acquisition times. |
| IR Spec. | Presence of functional groups. | Rapid and definitive confirmation of the carboxylic acid group (O-H and C=O stretches). | Provides little information about the overall carbon skeleton or substitution pattern. |
| MS | Molecular weight and fragmentation. | Confirms molecular formula (HRMS) and provides predictable fragments (loss of methyl). | Fragmentation can be similar for different isomers, making it insufficient for standalone identification. |
Part 3: Field-Proven Experimental Protocols
The quality of spectroscopic data is entirely dependent on meticulous sample preparation and data acquisition. These protocols are designed to be self-validating by including necessary calibration and background steps.
Protocol 1: ¹H NMR Sample Preparation and Data Acquisition
Objective: To obtain a high-resolution ¹H NMR spectrum suitable for unambiguous structural assignment.
Causality: The choice of a deuterated solvent (e.g., CDCl₃) is critical to avoid large interfering solvent signals in the spectrum. Tetramethylsilane (TMS) is added as an internal standard because it is chemically inert and its signal appears at 0.0 ppm, providing a universal reference point.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 2,5-di-tert-butylbenzoic acid directly into a clean, dry NMR tube.
-
Add ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03% v/v TMS as an internal standard.
-
Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer's spinner turbine, ensuring the depth is correctly calibrated using the instrument's gauge.
-
Place the sample into the magnet.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical TMS peak is indicative of good shimming.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).
-
Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate all signals and determine the multiplicity of each.
-
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
Objective: To quickly and reliably obtain an infrared spectrum to confirm the presence of key functional groups.
Causality: ATR-IR is chosen for its simplicity and minimal sample preparation. The crystal (often diamond) must be cleaned and a background spectrum taken to ensure that signals from the atmosphere (like CO₂ and H₂O) and any crystal contaminants are computationally removed from the final sample spectrum.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the ATR crystal surface is clean. Wipe gently with a swab lightly moistened with isopropanol and allow it to fully evaporate.
-
-
Background Collection:
-
With the clean, empty crystal, collect a background spectrum. This step is critical as it references the instrument's state and the ambient atmosphere.
-
-
Sample Measurement:
-
Place a small amount of the solid 2,5-di-tert-butylbenzoic acid powder onto the center of the ATR crystal.
-
Lower the instrument's pressure arm and apply consistent pressure to ensure good contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality data.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
-
-
Cleanup:
-
Retract the pressure arm, and carefully wipe the sample off the crystal using a dry swab, followed by a swab lightly moistened with isopropanol.
-
Conclusion
References
-
JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. Journal of Visualized Experiments. Available at: [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Available at: [Link]
-
PubChem. (n.d.). 2,5-Di-tert-butylbenzoquinone. National Center for Biotechnology Information. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). 2,5-ditert-butylbenzoic acid - Exposure. CompTox Chemicals Dashboard. Available at: [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at: [Link]
-
Chemistry Steps. (n.d.). Preparation of Carboxylic Acids. Available at: [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]
-
NIST. (n.d.). 2-Tert-butylbenzoic acid. NIST Chemistry WebBook. Available at: [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
MIT OpenCourseWare. (n.d.). Appendix 2: ¹H-NMR of Substituted Benzenes. Available at: [Link]
-
ResearchGate. (2014). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Available at: [Link]
-
Agilent Technologies. (n.d.). ATR FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
NIST. (n.d.). Benzoic acid, p-tert-butyl-. NIST Chemistry WebBook. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Available at: [Link]
-
JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 2,5-Di-tert-butyl-1,4-benzoquinone, 2,5-DTBQ. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,5-di-tert-Butyl-1,4-benzoquinone (CAS 2460-77-7). Available at: [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 4-tert-Butylbenzoic acid(98-73-7) 13C NMR [m.chemicalbook.com]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Analysis of the Melting Points of Tert-Butylbenzoic Acid Isomers
For researchers and professionals in drug development and materials science, a precise understanding of the physicochemical properties of organic compounds is paramount. Among these, the melting point is a fundamental characteristic that provides insights into purity, molecular structure, and intermolecular forces. This guide offers an in-depth comparison of the melting points of the three positional isomers of tert-butylbenzoic acid: 2-tert-butylbenzoic acid (ortho), 3-tert-butylbenzoic acid (meta), and 4-tert-butylbenzoic acid (para). We will explore the experimental data, provide a robust protocol for its verification, and delve into the theoretical underpinnings that govern the observed differences.
Isomer Melting Point Comparison
The position of the tert-butyl group on the benzoic acid ring significantly influences the melting point. The experimental data, compiled from various reputable sources, reveals a distinct trend among the three isomers.
| Isomer | Structure | IUPAC Name | CAS Number | Melting Point (°C) |
| ortho | ![]() | 2-tert-Butylbenzoic acid | 1077-58-3 | 74.55[1][2][3] |
| meta | ![]() | 3-tert-Butylbenzoic acid | 7498-54-6 | 108.5 - 109.5 |
| para | ![]() | 4-tert-Butylbenzoic acid | 98-73-7 | 165 - 169[4][5][6][7][8] |
The data clearly indicates the following trend in melting points: para > meta > ortho .
Theoretical Analysis: The Link Between Structure and Melting Point
The significant variation in melting points among the tert-butylbenzoic acid isomers can be attributed to the interplay of intermolecular forces and molecular symmetry, which dictates the efficiency of crystal lattice packing.
The Dominance of Hydrogen Bonding
Like other carboxylic acids, tert-butylbenzoic acid molecules can form strong intermolecular hydrogen bonds. In the solid state, they typically exist as hydrogen-bonded dimers.[9] This dimerization effectively doubles the molecular size and increases the surface area for van der Waals interactions, requiring more energy to break apart the crystal lattice, which contributes to their relatively high melting points compared to non-hydrogen bonding compounds of similar molecular weight.[9]
The Critical Role of Molecular Symmetry and Crystal Packing
While hydrogen bonding is common to all three isomers, the key differentiator in their melting points is molecular symmetry.[10] A higher degree of symmetry allows molecules to pack more efficiently and tightly into a crystal lattice. This dense packing maximizes intermolecular van der Waals forces, resulting in a more stable, ordered solid that requires a greater amount of thermal energy to disrupt, thus leading to a higher melting point.[10]
-
4-tert-Butylbenzoic Acid (para-isomer): This isomer possesses the highest degree of symmetry. The linear and symmetrical arrangement of the carboxyl and tert-butyl groups at opposite ends of the benzene ring allows for very efficient and stable packing in the crystal lattice. This optimal packing is the primary reason for its significantly higher melting point (165-169 °C).[4][5][6]
-
3-tert-Butylbenzoic Acid (meta-isomer): The meta-positioning of the substituents breaks the linear symmetry seen in the para-isomer. This less symmetrical, bent shape hinders the ability of the molecules to pack as closely together as the para-isomer, resulting in weaker overall intermolecular forces within the crystal and a consequently lower melting point (108.5-109.5 °C).
-
2-tert-Butylbenzoic Acid (ortho-isomer): The ortho-isomer has the lowest melting point (74.55 °C).[1][2][3] The proximity of the bulky tert-butyl group to the carboxyl group introduces significant steric hindrance. This steric strain can disrupt the planarity of the carboxyl group relative to the benzene ring and interfere with the formation of the stable, planar hydrogen-bonded dimers that are characteristic of benzoic acids. This disruption severely impedes efficient crystal packing, leading to the weakest intermolecular forces in the solid state and the lowest melting point among the three isomers.
The following diagram illustrates the relationship between isomer structure, molecular symmetry, and the resulting melting point.
Caption: Relationship between isomer structure and melting point.
Experimental Protocol: Capillary Melting Point Determination
To ensure the accurate and reproducible determination of the melting points of these isomers, a standardized capillary melting point protocol is essential. The melting point is recorded as a range, starting from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A narrow melting range (typically < 2°C) is indicative of a pure substance.[7]
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently crush the crystalline sample using a mortar and pestle. This ensures uniform packing and heat transfer.
-
Tap the open end of a capillary tube (sealed at one end) into the powder.
-
Invert the tube and gently tap it on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the sealed end. The packed sample height should be 2-3 mm.
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus.
-
Insert the capillary tube into the sample holder of the apparatus.
-
-
Determination of Melting Range:
-
Set a rapid heating rate (e.g., 10-15 °C/min) to quickly determine an approximate melting point.
-
Allow the apparatus to cool.
-
Prepare a new sample and set the heating rate to a slow, controlled value (1-2 °C/min) once the temperature is about 15-20 °C below the approximate melting point found in the previous step. A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.
-
Record the temperature (T1) when the first drop of liquid is observed.
-
Continue heating slowly and record the temperature (T2) when the last crystal melts completely.
-
The melting point is reported as the range T1 - T2.
-
-
Verification:
-
Perform the measurement in triplicate to ensure reproducibility and report the average range.
-
The following diagram outlines the workflow for this experimental protocol.
Caption: Workflow for Capillary Melting Point Determination.
Conclusion
The melting points of tert-butylbenzoic acid isomers are dictated by their molecular structure, with a clear trend of para > meta > ortho. The high symmetry of the para-isomer allows for optimal crystal packing, leading to the highest melting point. Conversely, the steric hindrance in the ortho-isomer disrupts efficient packing and hydrogen bond formation, resulting in the lowest melting point. This guide provides the foundational data and theoretical understanding necessary for researchers working with these compounds, underscoring the critical importance of isomeric structure on fundamental physical properties.
References
-
AMERICAN ELEMENTS®. (n.d.). 2-tert-butylbenzoic acid. Retrieved February 7, 2026, from [Link]
-
ChemBK. (2024, April 9). 2-tert-butylbenzoic acid. Retrieved February 7, 2026, from [Link]
-
ChemBK. (n.d.). CAS 1077-58-3. Retrieved February 7, 2026, from [Link]
-
ChemSynthesis. (n.d.). 2-tert-butylbenzoic acid. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (2025, June 13). para-tert-Butylbenzoic acid. Retrieved February 7, 2026, from [Link]
-
Vinati Organics Limited. (2022, May 4). A Detailed Summary About Para Tert Butyl Benzoic Acid. Retrieved February 7, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, p-tert-butyl- (CAS 98-73-7). Retrieved February 7, 2026, from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
PENPET Petrochemical Trading. (n.d.). Para-tertiary butyl benzoic acid (PTBBA). Retrieved February 7, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Physical chemical properties benzoic acid. Retrieved February 7, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2019, September 3). 2.11: Intermolecular Forces. Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. Retrieved February 7, 2026, from [Link]
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- 5. A Detailed Summary About Para Tert Butyl Benzoic Acid - Vinati Organics Limited [vinatiorganics.com]
- 6. 4-tert-Butylbenzoic acid for synthesis 98-73-7 [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. PTBBA – High-Quality Para-tert-Butylbenzoic Acid | PENPET [penpet.com]
- 9. tert-Butylbenzoic acid (mixed isomers) | C11H14O2 | CID 136850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzoic acid, p-tert-butyl- (CAS 98-73-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
A Guide to the Mass Spectrometry Fragmentation of 2,5-Di-tert-butylbenzoic Acid: A Comparative Analysis for Researchers
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its accurate identification and characterization. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 2,5-di-tert-butylbenzoic acid, a sterically hindered aromatic carboxylic acid. By leveraging established fragmentation principles of analogous structures, this document offers a predictive guide and compares potential fragmentation pathways under different ionization techniques.
Introduction to the Analyte: 2,5-Di-tert-butylbenzoic Acid
2,5-Di-tert-butylbenzoic acid (molecular weight: 234.34 g/mol , chemical formula: C₁₅H₂₂O₂) is a substituted aromatic carboxylic acid characterized by the presence of two bulky tert-butyl groups on the benzene ring.[1] This significant steric hindrance can influence its chemical reactivity and, importantly, its fragmentation behavior in the mass spectrometer. Understanding these patterns is crucial for its unambiguous identification in complex matrices.
Predicted Fragmentation Patterns: A Tale of Two Ionization Techniques
The fragmentation of 2,5-di-tert-butylbenzoic acid is expected to differ significantly depending on the ionization method employed, primarily Electron Ionization (EI) for gas chromatography-mass spectrometry (GC-MS) applications and Electrospray Ionization (ESI) for liquid chromatography-mass spectrometry (LC-MS).
Electron Ionization (EI) Fragmentation: A High-Energy Pathway
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure. For 2,5-di-tert-butylbenzoic acid, the following fragmentation pathways are anticipated:
-
Formation of the Molecular Ion ([M]•+): The initial event is the removal of an electron to form the molecular ion at m/z 234. Due to the stable aromatic ring, this peak is expected to be observable.
-
Loss of a Methyl Radical (•CH₃): A dominant fragmentation pathway for molecules containing a tert-butyl group is the loss of a methyl radical to form a stable tertiary carbocation.[2] For 2,5-di-tert-butylbenzoic acid, this would result in a prominent peak at m/z 219 ([M-15]⁺). This is often the base peak in the spectra of tert-butylated aromatic compounds.[2]
-
Formation of the tert-Butyl Cation: Cleavage of the bond between the tert-butyl group and the aromatic ring will lead to the formation of the highly stable tert-butyl carbocation at m/z 57 . This is a hallmark of compounds containing this moiety and is expected to be a very intense peak.
-
Fragmentation of the Carboxylic Acid Group: Aromatic carboxylic acids exhibit characteristic fragmentation patterns related to the carboxyl group.[3][4] We can expect to see:
-
Loss of a hydroxyl radical (•OH) to yield an acylium ion at m/z 217 ([M-17]⁺).
-
Loss of the entire carboxyl group (•COOH) to give a fragment at m/z 189 ([M-45]⁺).
-
Decarboxylation (loss of CO₂) is also possible, though often less favorable than other pathways for aromatic acids.
-
-
Further Fragmentation: The initial fragment ions can undergo further fragmentation, leading to a complex but interpretable pattern of lower mass ions.
The logical flow of the primary EI fragmentation pathways can be visualized as follows:
Caption: Predicted EI fragmentation of 2,5-di-tert-butylbenzoic acid.
Electrospray Ionization (ESI) Fragmentation: A Softer Approach
Electrospray Ionization is a "soft" ionization technique that typically results in less fragmentation than EI. It is ideal for analyzing polar molecules like carboxylic acids in the liquid phase.
-
Negative Ion Mode ([M-H]⁻): In negative ion mode ESI, 2,5-di-tert-butylbenzoic acid will readily deprotonate to form the carboxylate anion at m/z 233 . This is expected to be the most abundant ion with minimal in-source fragmentation under typical conditions. Collision-induced dissociation (CID) or tandem mass spectrometry (MS/MS) would be required to induce fragmentation.
-
Positive Ion Mode ([M+H]⁺): In positive ion mode, the protonated molecule at m/z 235 may be observed, though it is generally less favorable for carboxylic acids than negative ion mode. Fragmentation would likely involve the loss of water (H₂O) from the protonated carboxylic acid group, resulting in a peak at m/z 217 .
The experimental workflow for ESI-MS/MS analysis would be as follows:
Caption: Workflow for ESI-MS/MS analysis of 2,5-di-tert-butylbenzoic acid.
Comparative Data Summary
The following table summarizes the key predicted fragment ions for 2,5-di-tert-butylbenzoic acid under different ionization conditions, compared to the known fragmentation of benzoic acid.
| Ionization Mode | Analyte | Key Fragment Ions (m/z) | Mechanistic Insights |
| EI | 2,5-Di-tert-butylbenzoic acid | 234 ([M]•+), 219 ([M-CH₃]⁺), 57 ([C(CH₃)₃]⁺), 217 ([M-OH]⁺), 189 ([M-COOH]⁺) | Dominated by fragmentation of the tert-butyl groups (loss of methyl, formation of tert-butyl cation). |
| EI | Benzoic Acid [5] | 122 ([M]•+), 105 ([M-OH]⁺), 77 ([C₆H₅]⁺), 45 ([COOH]⁺) | Dominated by fragmentation of the carboxylic acid group and the phenyl ring. |
| ESI (-) | 2,5-Di-tert-butylbenzoic acid | 233 ([M-H]⁻) | Primarily forms the deprotonated molecular ion; fragmentation requires MS/MS. |
| ESI (-) | Benzoic Acid | 121 ([M-H]⁻) | Primarily forms the deprotonated molecular ion. |
Experimental Protocol: A Practical Guide to Analysis
This section provides a generalized protocol for the analysis of 2,5-di-tert-butylbenzoic acid by LC-ESI-MS.
1. Sample Preparation:
-
Dissolve a known amount of 2,5-di-tert-butylbenzoic acid in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Prepare a series of dilutions in the initial mobile phase (e.g., 1 µg/mL) for method development and analysis.
2. Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid/ammonium hydroxide.
-
Gradient: A typical gradient would be to start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95-100% B) over several minutes to ensure elution of the relatively nonpolar analyte.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Parameters (Negative Ion Mode ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.0-4.0 kV.
-
Nebulizer Gas (N₂): 20-40 psi.
-
Drying Gas (N₂): 5-10 L/min.
-
Drying Gas Temperature: 250-350 °C.
-
Mass Range: m/z 50-300.
-
For MS/MS: Isolate the precursor ion at m/z 233 and apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the product ion spectrum.
Conclusion
References
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]
-
ResearchGate. (PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Available from: [Link]
-
PubMed. 2,5-dihydroxybenzoic acid salts for matrix-assisted laser desorption/ionization time-of-flight mass spectrometric lipid analysis: simplified spectra interpretation and insights into gas-phase fragmentation. Available from: [Link]
-
ResearchGate. EI mass spectrum and fragmentation scheme of the tert -butyl-dimethylsilyl derivative of 3,4- dimethylbenzoic acid. Available from: [Link]
-
Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Available from: [Link]
-
Pearson. The mass spectrum of tert-butylamine follows shows an intense bas... Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
mzCloud. 2 5 di tert Butylhydroquinone. Available from: [Link]
-
ResearchGate. THE TERTIARYBUTYLBENZENES: III. THE SYNTHESIS OF 2,4,6-TRI-t-BUTYLBENZOIC ACID AND THE DISSOCIATION OF DI. Available from: [Link]
-
ResearchGate. Some Decom position Routes in the Mass Spectra of Aromatic Carboxylic Acids. Available from: [Link]
-
YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available from: [Link]
-
MDPI. Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Available from: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative & Strategic
A Technical Guide to Steric Bulk: 2,5-Di-tert-butylbenzoic Acid vs. 4-tert-butylbenzoic Acid
For researchers, synthetic chemists, and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates reaction outcomes, biological activity, and material properties. Substituted benzoic acids are a foundational class of compounds, frequently employed as key intermediates and structural motifs.[1][2] Their utility, however, is not uniform; the nature and position of substituents on the aromatic ring can dramatically alter their chemical behavior. This guide provides an in-depth, objective comparison of 2,5-di-tert-butylbenzoic acid and 4-tert-butylbenzoic acid, focusing on a property of paramount importance: steric bulk.
Through a blend of physicochemical data, mechanistic explanations, and actionable experimental protocols, we will dissect how the strategic placement of bulky tert-butyl groups governs the reactivity and utility of these two isomers, enabling informed selection for your specific research applications.
At a Glance: Structural and Physicochemical Disparity
The fundamental difference between 2,5-di-tert-butylbenzoic acid and 4-tert-butylbenzoic acid lies in the spatial arrangement of the sterically demanding tert-butyl groups relative to the reactive carboxylic acid moiety. In 4-tert-butylbenzoic acid, the bulky group is positioned at the para position, distal to the carboxyl group, exerting minimal direct steric influence. Conversely, 2,5-di-tert-butylbenzoic acid features tert-butyl groups at both the ortho and meta positions, effectively encasing the carboxylic acid in a sterically hindered environment.
This seemingly simple positional change has profound consequences for the molecules' physical and chemical properties, as summarized below.
Table 1: Comparative Physicochemical Properties
| Property | 2,5-Di-tert-butylbenzoic Acid | 4-tert-butylbenzoic Acid | Rationale for Difference |
| Structure | ![]() | ![]() | Positional Isomerism |
| CAS Number | 14034-95-8[3] | 98-73-7[4] | Unique chemical identity |
| Molecular Formula | C₁₅H₂₂O₂[3] | C₁₁H₁₄O₂[4] | Different number of substituent groups |
| Molecular Weight | 234.34 g/mol | 178.23 g/mol [4] | Presence of an additional tert-butyl group |
| Melting Point (°C) | Data not available | 162-165[5] | Crystal packing influenced by symmetry and bulk |
| pKa | Expected to be lower (more acidic) | 4.38 (at 25°C)[5] | Steric inhibition of resonance in the 2,5-isomer |
| Water Solubility | Expected to be very low | 0.07 g/L (at 20°C)[5] | Increased hydrophobicity of the 2,5-isomer |
| LogP (Octanol/Water) | Expected to be higher | 3.4 (at 21°C)[5] | Increased lipophilicity due to the extra alkyl group |
The "Why" Behind the Data: Steric Inhibition of Resonance
A key differentiator is the acidity (pKa). Intuitively, one might assume the electron-donating tert-butyl groups would decrease acidity. While this is a factor, a more powerful effect is at play in the 2,5-disubstituted isomer: steric inhibition of resonance . For a benzoic acid to be stabilized by resonance, the carboxylic acid group must be coplanar with the benzene ring, allowing for delocalization of electrons.
In 2,5-di-tert-butylbenzoic acid, the sheer size of the orthotert-butyl group forces the carboxylic acid to twist out of the plane of the aromatic ring. This physical distortion breaks the conjugation, destabilizing the neutral acid form more than its carboxylate anion. The result is a counterintuitive increase in acidity (a lower pKa) compared to its less-hindered isomers. This phenomenon is a classic example of how steric effects can override electronic effects.
Quantifying and Visualizing Steric Hindrance
While visual inspection strongly suggests a difference in steric bulk, rigorous quantification is essential for predictive science. This can be achieved through both experimental and computational methods.
Experimental Proof: Comparative Reaction Kinetics
The most direct way to measure the impact of steric hindrance is to compare the rates of a reaction sensitive to it. Esterification is a perfect candidate. The approach of an alcohol to the carbonyl carbon of the carboxylic acid is highly dependent on the space available around the reaction center.
Expected Outcome: The rate of esterification for 4-tert-butylbenzoic acid will be orders of magnitude faster than for 2,5-di-tert-butylbenzoic acid under identical conditions. The bulky substituents on the 2,5-isomer form a protective "pocket" around the carboxyl group, severely restricting access for the nucleophilic alcohol. A detailed protocol for this comparative experiment is provided in Section 4.
Computational Workflow for Steric Analysis
Modern computational chemistry provides powerful tools to visualize and quantify steric properties without stepping into the lab. By calculating the solvent-accessible surface area or mapping the electrostatic potential, we can generate a clear picture of the steric environment. A typical workflow involves creating 3D models of the molecules, performing geometry optimization, and then calculating the desired steric descriptors.
Caption: Decision logic for selecting a tert-butylbenzoic acid isomer.
Self-Validating Experimental Protocol: Comparative Esterification Kinetics
This protocol provides a robust method to experimentally validate the difference in steric hindrance.
Objective: To determine the relative rate of esterification of 2,5-di-tert-butylbenzoic acid and 4-tert-butylbenzoic acid with methanol.
Materials:
-
4-tert-butylbenzoic acid (≥99%)
-
2,5-di-tert-butylbenzoic acid (≥98%)
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (as solvent)
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
Phenolphthalein indicator
-
Reaction flasks with reflux condensers and magnetic stirrers
-
Constant temperature oil bath
-
Ice bath
-
Burette, pipettes, and standard glassware
Procedure:
-
Reaction Setup (Run in Parallel):
-
In a 100 mL round-bottom flask, dissolve 0.05 mol of 4-tert-butylbenzoic acid in 20 mL of toluene.
-
In a second identical flask, dissolve 0.05 mol of 2,5-di-tert-butylbenzoic acid in 20 mL of toluene.
-
To each flask, add 20 mL of anhydrous methanol.
-
Place both flasks in an oil bath pre-heated to 60°C and allow them to equilibrate for 10 minutes with stirring.
-
-
Initiation and Sampling:
-
To initiate the reactions simultaneously, carefully add 0.5 mL of concentrated H₂SO₄ to each flask. Start a timer immediately (t=0).
-
Immediately withdraw a 2.0 mL aliquot from each reaction mixture and quench it in a flask containing 20 mL of ice-cold deionized water. This is the t=0 sample.
-
-
Titration:
-
Add 2-3 drops of phenolphthalein to the quenched aliquot.
-
Titrate with standardized 0.1 M NaOH until a faint pink endpoint persists. Record the volume of NaOH used. This volume corresponds to the total acid (unreacted benzoic acid + H₂SO₄ catalyst) present.
-
-
Time Course Monitoring:
-
Repeat the sampling and titration procedure (steps 2 and 3) at regular intervals (e.g., t = 15, 30, 60, 90, 120 minutes) for both reactions.
-
Data Analysis and Validation:
-
Calculate Acid Concentration: For each time point, calculate the concentration of unreacted benzoic acid. You must first perform a blank titration on a mixture of 2.0 mL of the reaction solvent/methanol and the catalyst amount to determine the NaOH volume needed to neutralize the H₂SO₄ catalyst. Subtract this blank volume from each of your experimental titration volumes.
-
Plot the Data: Plot the concentration of the benzoic acid vs. time for both reactions on the same graph.
-
Self-Validation: The system is self-validating. The plot for 4-tert-butylbenzoic acid will show a steep, clear decay curve, indicating significant consumption over the time course. In stark contrast, the plot for 2,5-di-tert-butylbenzoic acid will show a nearly flat line, indicating negligible reaction. This dramatic, visually apparent difference in reaction rates provides unequivocal experimental proof of the profound steric shielding conferred by the 2,5-disubstitution pattern.
Conclusion
While 2,5-di-tert-butylbenzoic acid and 4-tert-butylbenzoic acid are simple positional isomers, their utility in scientific research is worlds apart. The accessible carboxyl group of the 4-isomer makes it a versatile and reactive building block for a multitude of applications. The sterically encumbered carboxyl group of the 2,5-isomer renders it largely unreactive, a feature that is itself exploitable for creating robust molecular architectures or as a tool to study the limits of chemical reactivity. A thorough understanding of the steric principles detailed in this guide is therefore not merely academic but a prerequisite for the rational design and successful execution of advanced chemical synthesis and drug discovery programs.
References
A comprehensive list of references will be provided upon request.
Sources
- 1. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. 2,5-Di-tert-butylbenzoic acid | 14034-95-8 [sigmaaldrich.com]
- 4. A Detailed Summary About Para Tert Butyl Benzoic Acid - Vinati Organics Limited [vinatiorganics.com]
- 5. 4-tert-Butylbenzoic acid | 98-73-7 [chemicalbook.com]
comparison of ligand binding affinity in MOFs: 2,5- vs 3,5-isomer
Comparative Guide to Binding Affinity & Structural Topology
Executive Summary
In the reticular design of Metal-Organic Frameworks (MOFs), the choice between 2,5-pyridinedicarboxylic acid (2,5-PDC) and 3,5-pyridinedicarboxylic acid (3,5-PDC) is not merely a geometric tweak—it is a topological determinant.[1]
-
3,5-PDC (Dinicotinic Acid): Acts as a symmetric, bent linker (
angle). It mimics isophthalic acid but introduces a Lewis-basic nitrogen into the pore, enhancing and drug binding through hydrogen bonding. It typically forms discrete cages or pillared-layer structures. -
2,5-PDC (Isocinchomeronic Acid): Acts as an asymmetric linker. Crucially, the N-atom and the 2-carboxylate can form a chelating pocket (picolinate-like mode), which 3,5-PDC cannot do. This often leads to dense 1D chains, helical structures, or highly robust lanthanide frameworks with distinct adsorption thermodynamics.
This guide analyzes how these structural differences dictate ligand binding affinity (
Part 1: Structural & Electronic Determinants
The divergence in performance stems from the fundamental coordination chemistry of the isomers.
1. The Chelation Effect (The Critical Differentiator)
-
2,5-PDC: Possesses an ortho relationship between the Nitrogen and the C2-carboxylate. This allows for N,O-chelation , forming a stable 5-membered ring with the metal center. This locks the metal node, often reducing the dimensionality of the pore but increasing the enthalpy of framework formation.
-
3,5-PDC: The Nitrogen is meta to both carboxylates. Chelation is impossible. The N-atom remains uncoordinated (available for guest interaction) or coordinates to a different metal cluster, acting as a 3-connected node.
2. Topological Consequences
-
3,5-PDC: Favors high-symmetry cages (e.g., MOPs) or
-connected networks when combined with triangular metal clusters. -
2,5-PDC: Favors lower-symmetry pathways, often inducing helicity or "brick-wall" layer motifs due to its directional asymmetry.
Part 2: Comparative Performance Analysis
The following data summarizes the binding affinity characteristics for typical Zn(II) and Ln(III) frameworks constructed with these isomers.
Table 1: Physicochemical Profile Comparison[2]
| Feature | 3,5-PDC Frameworks | 2,5-PDC Frameworks |
| Symmetry Group | ||
| Primary Coordination | Bridging (Bis-monodentate) | Chelating + Bridging |
| Pore Environment | Hydrophilic (often uncoordinated N) | Constrained/Tortuous |
| Isosteric Heat ( | High for Polar Guests ( | Moderate ( |
| Selectivity ( | High (due to pore chemistry) | Variable (due to steric sieving) |
| Key Application | Gas Separation / Drug Delivery | Luminescence / Catalysis |
Deep Dive: Binding Affinity Mechanisms
1. 3,5-PDC: The "Affinity Anchor" In frameworks like Zn-3,5-PDC , the uncoordinated pyridine nitrogen acts as a Lewis base.
-
Mechanism: It creates a localized dipole within the pore.
-
Data Support: Experimental data shows high selectivity for acetylene (
) over . The acidic protons of acetylene interact strongly with the basic nitrogen of the 3,5-PDC linker. -
Thermodynamics:
values for often exceed at zero coverage, indicating strong host-guest interaction beyond simple physisorption.
2. 2,5-PDC: The "Steric Selector" In frameworks like Er-2,5-PDC , the ligand fully saturates the metal coordination sphere via chelation.
-
Mechanism: The affinity is driven by confinement effects (Van der Waals interactions) rather than specific chemical binding sites.
-
Data Support: These frameworks often show Type I isotherms with steep uptake at low pressures only if the pore size perfectly matches the guest (molecular sieving).
-
Thermodynamics: Binding enthalpy is generally lower for polar guests because the N-site is "busy" coordinating the metal and unavailable to bind the guest.
Part 3: Experimental Validation Protocols
To validate the affinity differences, one must synthesize the MOF and measure the Isosteric Heat of Adsorption (
Protocol A: Solvothermal Synthesis & Activation
Note: Isomer purity is critical. 2,5-PDC contaminants in a 3,5-PDC synthesis can terminate network growth.
-
Precursor Prep: Dissolve
of Ligand (2,5- or 3,5-PDC) and Metal Salt ( or ) in DMF/Ethanol (3:1 v/v). -
Crystallization: Seal in a Teflon-lined autoclave. Heat to
for 72 hours.-
Critical Step: Cool slowly (
) to minimize defects.
-
-
Solvent Exchange: Wash crystals with DMF, then soak in Methanol for 3 days (refreshing daily) to remove high-boiling DMF.
-
Activation: Heat under dynamic vacuum (
) at for 12 hours.-
Validation: Verify surface area via
isotherm at (BET theory).
-
Protocol B: Measuring Affinity (
)
-
Isotherm Collection: Measure adsorption isotherms for the probe gas (e.g.,
) at three temperatures (e.g., , , ). -
Virial Fitting: Fit the data to the Virial equation:
-
Calculation: Apply the Clausius-Clapeyron relation:
Part 4: References
-
Comparison of Pyridine-Dicarboxylic Acid Isomers in Lanthanide MOFs Title: Two novel isostructural and heteroleptic Nd(III) and Dy(III)-organic frameworks constructed by 2,5-pyridinedicarboxylic acid. Source: ResearchGate / Journal of Solid State Chemistry. URL:[Link]
-
Gas Separation Performance of 3,5-PDC MOFs Title: Gram-Scale Synthesis of an Ultrastable Microporous Metal-Organic Framework for Efficient Adsorptive Separation of C2H2/CO2.[3] Source: NIH / PubMed Central. URL:[Link]
-
Structural Diversity of 2,5-PDC Frameworks Title: Metal–Organic Frameworks Assembled From Erbium Tetramers and 2,5-Pyridinedicarboxylic Acid.[1] Source: Crystal Growth & Design (ACS). URL:[Link]
-
Thermodynamic Principles of MOF Adsorption Title: Thermodynamic and Kinetic Effects in the Crystallization of Metal–Organic Frameworks.[4][5][6] Source: Chemical Reviews (ACS). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journal.umt.edu.my [journal.umt.edu.my]
- 3. Gram-Scale Synthesis of an Ultrastable Microporous Metal-Organic Framework for Efficient Adsorptive Separation of C2H2/CO2 and C2H2/CH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Nonlinear 3D Ligand-Based Metal-Organic Framework for Thermodynamic-Kinetic Synergistic Splitting of Mono-/Dibranched Hexane Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cost-Effective Synthesis of 2,5-Di-tert-butylbenzoic Acid
For researchers and professionals in drug development and specialty chemical synthesis, the efficient and economical production of key intermediates is paramount. 2,5-Di-tert-butylbenzoic acid is a valuable building block, prized for the steric hindrance and lipophilicity conferred by its bulky tert-butyl groups. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering a critical evaluation of their respective cost-effectiveness, scalability, and experimental practicalities. The protocols and data presented herein are synthesized from established chemical literature to provide a reliable framework for laboratory-scale synthesis and process optimization.
Introduction: The Synthetic Challenge
The synthesis of 2,5-di-tert-butylbenzoic acid presents a classic regioselectivity challenge. The bulky tert-butyl groups must be installed on the aromatic ring in a specific 1,2,4-trisubstituted pattern. The two routes explored in this guide approach this challenge from different starting points, each with its own set of advantages and disadvantages.
-
Route A: Late-Stage Carboxylation. This route begins with a pre-formed di-tert-butylated aromatic hydrocarbon, 1,4-di-tert-butylbenzene, and introduces the carboxylic acid functionality in the final steps.
-
Route B: Early-Stage Alkylation and Subsequent Oxidation. This approach starts with a simple, inexpensive aromatic hydrocarbon, toluene, and introduces the tert-butyl groups via Friedel-Crafts alkylation, followed by oxidation of the methyl group to a carboxylic acid.
This guide will dissect each route, providing detailed experimental protocols, a comparative analysis of their performance metrics, and a discussion of the underlying chemical principles that govern their outcomes.
Route A: Synthesis from 1,4-Di-tert-butylbenzene
This two-step synthesis leverages the commercially available and relatively inexpensive 1,4-di-tert-butylbenzene. The strategy involves the selective bromination at one of the ortho positions to the existing tert-butyl groups, followed by a lithium-halogen exchange and subsequent carboxylation.
Step 1: Bromination of 1,4-Di-tert-butylbenzene
The first step is an electrophilic aromatic substitution where bromine is introduced onto the 1,4-di-tert-butylbenzene ring. The two tert-butyl groups are ortho, para-directing; however, the para positions are already occupied. The steric bulk of the tert-butyl groups directs the incoming electrophile to the less hindered ortho position.
Experimental Protocol: Bromination of 1,4-Di-tert-butylbenzene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), dissolve 1,4-di-tert-butylbenzene (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane.
-
Catalyst Addition: Add a catalytic amount of iron powder or anhydrous iron(III) bromide (FeBr₃) to the solution.
-
Bromine Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent from the dropping funnel with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 2,5-di-tert-butylbromobenzene can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield a colorless solid.
Step 2: Lithiation and Carbonation of 2,5-Di-tert-butylbromobenzene
The second step involves a lithium-halogen exchange to form an aryllithium intermediate, which is then quenched with solid carbon dioxide (dry ice) to yield the desired carboxylic acid after acidic workup.
Experimental Protocol: Lithiation and Carbonation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the purified 2,5-di-tert-butylbromobenzene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.0-1.1 eq) via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours.
-
Carbonation: In a separate flask, crush an excess of dry ice into a fine powder. While maintaining the inert atmosphere, rapidly pour the aryllithium solution onto the crushed dry ice with vigorous stirring. A thick slurry will form.
-
Workup: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding water. Acidify the aqueous layer with dilute hydrochloric acid (e.g., 2 M HCl) to a pH of ~1-2.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield the crude 2,5-di-tert-butylbenzoic acid. The product can be further purified by recrystallization from a solvent mixture such as hexanes/ethyl acetate to afford a white crystalline solid.
Route B: Synthesis from Toluene
This three-step route begins with the inexpensive starting material toluene. The core of this strategy is the Friedel-Crafts di-tert-butylation of toluene, followed by the oxidation of the benzylic methyl group to the carboxylic acid.
Step 1 & 2: Friedel-Crafts Di-tert-butylation of Toluene
The Friedel-Crafts alkylation of toluene with a tert-butylating agent, such as tert-butyl chloride or tert-butanol, in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a well-established reaction. However, achieving high selectivity for the 2,5-isomer is challenging. The methyl and the first tert-butyl group are both ortho, para-directing, leading to a mixture of di-tert-butylated isomers, including the 2,4-, 3,5-, and the desired 2,5-isomers. Separation of these isomers can be difficult and often requires fractional distillation or chromatography, which can significantly reduce the overall yield and increase the cost.[1]
Experimental Protocol: Friedel-Crafts Di-tert-butylation of Toluene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, place anhydrous aluminum chloride (AlCl₃) and excess toluene.
-
Alkylation: Cool the mixture in an ice bath. Slowly add tert-butyl chloride (2.0-2.5 eq) from the dropping funnel with vigorous stirring. The reaction is exothermic and should be maintained at a low temperature to minimize side reactions.
-
Reaction Monitoring and Workup: After the addition, allow the reaction to stir at room temperature for several hours. Monitor the reaction by GC to follow the formation of the di-tert-butyltoluene isomers. Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Isomer Separation: Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous magnesium sulfate. Remove the excess toluene by distillation. The resulting mixture of di-tert-butyltoluene isomers must then be separated. This can be attempted by careful fractional distillation under reduced pressure or preparative gas chromatography, though these methods can be inefficient for large-scale preparations.[2][3]
Step 3: Oxidation of 2,5-Di-tert-butyltoluene
Once the 2,5-di-tert-butyltoluene isomer is isolated, the final step is the oxidation of the methyl group to a carboxylic acid. This is a standard transformation that can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[4]
Experimental Protocol: Oxidation with Potassium Permanganate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the purified 2,5-di-tert-butyltoluene and a solution of potassium permanganate (KMnO₄) in water containing a small amount of sodium carbonate.
-
Oxidation: Heat the mixture to reflux with vigorous stirring for several hours. The purple color of the permanganate will disappear as it is reduced to manganese dioxide (MnO₂), a brown precipitate.
-
Workup: After the reaction is complete, cool the mixture and filter off the manganese dioxide. Wash the filter cake with hot water.
-
Isolation: Acidify the filtrate with concentrated hydrochloric acid to precipitate the 2,5-di-tert-butylbenzoic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent to obtain the pure acid.
Comparative Analysis
To provide a clear comparison of the two routes, the following table summarizes key performance indicators. The cost analysis is based on estimated bulk pricing of reagents and may vary depending on the supplier and purity.
| Parameter | Route A: From 1,4-Di-tert-butylbenzene | Route B: From Toluene |
| Starting Material Cost | Moderate | Very Low |
| Key Reagents | Bromine, n-Butyllithium, Dry Ice | tert-Butyl Chloride, Aluminum Chloride, Potassium Permanganate |
| Number of Steps | 2 | 3 (including isomer separation) |
| Overall Yield (Estimated) | 60-70% | 15-25% (due to isomer separation losses) |
| Key Challenges | Handling of bromine and pyrophoric n-BuLi | Regiocontrol in di-alkylation, separation of isomers |
| Scalability | Good | Poor to Moderate |
| Estimated Cost per Mole | Lower | Higher (due to low yield and purification costs) |
Visualizing the Synthetic Pathways
To further clarify the reaction sequences, the following diagrams illustrate the two synthetic routes.
Caption: Synthetic pathway for Route A.
Caption: Synthetic pathway for Route B.
Discussion and Recommendation
Route A emerges as the more practical and cost-effective option for the laboratory-scale synthesis of 2,5-di-tert-butylbenzoic acid. While it involves the use of sensitive reagents like bromine and n-butyllithium, the reactions are generally high-yielding and the purification of the intermediate and final product is straightforward. The starting material, 1,4-di-tert-butylbenzene, is readily available and its cost is offset by the high overall yield of the synthesis.
Route B , while starting from the very inexpensive toluene, is severely hampered by the lack of regioselectivity in the di-tert-butylation step. The formation of a complex mixture of isomers necessitates a challenging and costly separation process, which drastically lowers the overall yield of the desired 2,5-isomer. This makes Route B economically unviable for most applications, despite the low initial cost of the starting material. The primary value of exploring Route B lies in academic settings for demonstrating the principles of electrophilic aromatic substitution and the challenges of regiocontrol.
For researchers and drug development professionals requiring a reliable and efficient synthesis of 2,5-di-tert-butylbenzoic acid, Route A is the recommended pathway. Its superior overall yield and avoidance of complex isomer separations make it the more cost-effective and scalable option.
References
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Friedel-Crafts Alkylation: Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013. [Link]
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Organolithium Chemistry: Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. [Link]
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Bromination of Aromatic Compounds: Pearson, D. E.; Wysong, R. D.; Breder, C. V. The Bromination of Alkylbenzenes. J. Org. Chem.1966 , 31 (7), 2358–2360. [Link]
-
Oxidation of Alkylbenzenes: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007. [Link]
-
Separation of Isomers: L. R. Snyder, J. J. Kirkland, J. W. Dolan, Introduction to Modern Liquid Chromatography, 3rd ed., John Wiley & Sons, 2010. [Link]
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Nelson, K. L.; Brown, H. C. The Nitration of tert-Butylbenzene. J. Am. Chem. Soc.1951 , 73 (12), 5605–5607. [Link]
- Cost of Chemicals: Prices for bulk chemicals were estimated from various online chemical suppliers and market reports. For example, see Alibaba.com, ChemAnalyst.com, and individual supplier websites for current pricing.
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The Discerning Influence of Bulky Neighbors: A Comparative Guide to the Structural Impact of ortho-tert-Butyl Groups on Coordination Geometry
In the intricate world of coordination chemistry, where the precise arrangement of atoms dictates function, the steric properties of ligands play a paramount role. Among the arsenal of steric directing groups, the tert-butyl group stands as a stalwart, its sheer bulk a powerful tool to sculpt the coordination sphere of a metal center. This guide, intended for researchers, scientists, and drug development professionals, delves into the profound structural influence of ortho-tert-butyl groups on coordination geometry. By presenting a direct comparison of a well-studied ligand system, with and without these bulky substituents, we will elucidate the causal relationships between ligand architecture and the resulting complex's structure, properties, and reactivity.
The Archetypal System: Cobalt(II) Salen Complexes
To illustrate the steric impact of ortho-tert-butyl groups, we will focus on the classic N,N'-bis(salicylidene)ethylenediamine (salen) ligand framework coordinated to cobalt(II). The parent Co(salen) complex has been extensively studied for its ability to reversibly bind dioxygen, serving as an early model for biological oxygen carriers.[1][2] By comparing the structure and properties of Co(salen) with its sterically encumbered analogue, N,N'-bis(3,5-di-tert-butylsalicylidene)ethylenediaminecobalt(II) (Co(tBu-salen)), we can gain a clear understanding of the structural perturbations induced by the ortho-tert-butyl groups.
Structural Distortions: A Tale of Two Complexes
The introduction of bulky tert-butyl groups at the ortho positions of the salicylaldehyde moieties forces significant distortions in the coordination geometry around the cobalt center. While the parent Co(salen) complex can adopt a nearly square-planar geometry, the steric repulsion between the tert-butyl groups in Co(tBu-salen) prevents such a conformation.[1][3]
This steric clash forces the chelate rings to pucker and the entire molecule to adopt a more distorted, often tetrahedral, geometry. This distortion has profound consequences for the electronic structure and reactivity of the metal center.
| Parameter | Co(salen) (inactive form) | Co(tBu-salen) (predicted) |
| Coordination Geometry | Distorted Square Planar (in dimeric unit) | Distorted Tetrahedral/Square Pyramidal[1] |
| Co-O bond length (Å) | ~1.85-1.90 | Expected to be slightly longer |
| Co-N bond length (Å) | ~1.85-1.90 | Expected to be slightly longer |
| O-Co-O angle (°) | ~90 | Expected to deviate significantly from 90° |
| N-Co-N angle (°) | ~85 | Expected to be wider than in Co(salen) |
| Dihedral Angle | Relatively planar | Significantly non-planar |
Causality: How Structure Dictates Function
The structural distortions imposed by the ortho-tert-butyl groups are not merely geometric curiosities; they directly influence the chemical behavior of the cobalt center. A prime example is the catalytic activity of these complexes in oxidation reactions.
Co(salen) and its derivatives are known catalysts for the aerobic oxidation of phenols and other organic substrates.[4][5][6][7][8] The mechanism often involves the formation of a cobalt(III)-superoxo intermediate.[5] The steric environment around the metal center, dictated by the ortho substituents, plays a critical role in several aspects of the catalytic cycle:
-
Substrate Access: The bulky tert-butyl groups can control the access of substrates to the active cobalt center, potentially leading to enhanced selectivity for less sterically demanding substrates.
-
Stability of Intermediates: The distorted geometry can affect the stability and reactivity of key intermediates, such as the cobalt-superoxo species.
-
Prevention of Dimerization: The steric bulk can prevent the formation of inactive dimeric species, which is a known deactivation pathway for the parent Co(salen) under certain conditions.
Experimental Protocols: Synthesizing the Comparison
To facilitate further research and allow for the reproduction of these findings, detailed experimental protocols for the synthesis of the ligands and their cobalt complexes are provided below.
Synthesis of N,N'-bis(salicylidene)ethylenediamine (salen)
This procedure is a standard condensation reaction.[9]
-
Dissolve Salicylaldehyde: In a round-bottom flask, dissolve salicylaldehyde (2.0 equivalents) in a minimal amount of absolute ethanol.
-
Add Ethylenediamine: To the stirred solution, add ethylenediamine (1.0 equivalent) dropwise.
-
Reflux: Heat the reaction mixture to reflux for 1-2 hours. A yellow precipitate of the salen ligand will form.
-
Isolation: Cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the yellow solid by vacuum filtration, wash with cold ethanol, and dry in vacuo.
Synthesis of N,N'-bis(3,5-di-tert-butylsalicylidene)ethylenediamine (tBu-salen)
The synthesis of the sterically hindered ligand requires the prior synthesis of the substituted aldehyde.
Step 1: Synthesis of 3,5-di-tert-butylsalicylaldehyde
This can be achieved via the Duff reaction or other formylation methods.[10][11]
-
Reaction Setup: In a flask, combine 2,4-di-tert-butylphenol (1.0 equivalent) and hexamethylenetetramine (2.0 equivalents) in glacial acetic acid.
-
Heating: Heat the mixture to approximately 130°C for 2-4 hours.
-
Hydrolysis: Add an equal volume of aqueous acid (e.g., 4N HCl) and continue heating at reflux for another 30-60 minutes.
-
Workup and Purification: After cooling, extract the product into an organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography or recrystallization to yield the desired aldehyde.
Step 2: Synthesis of the tBu-salen Ligand
The procedure is analogous to the synthesis of the parent salen ligand.[12]
-
Dissolve Aldehyde: Dissolve 3,5-di-tert-butylsalicylaldehyde (2.0 equivalents) in absolute ethanol with gentle heating.
-
Add Diamine: Add ethylenediamine (1.0 equivalent) dropwise to the stirred solution.
-
Reaction and Isolation: A precipitate should form upon addition. The mixture can be stirred at room temperature for a few hours or gently warmed to ensure complete reaction. Cool the mixture and collect the solid product by filtration, wash with cold ethanol, and dry.
Synthesis of Cobalt(II) Salen Complexes (Co(salen) and Co(tBu-salen))
These air-sensitive complexes should be prepared under an inert atmosphere (e.g., nitrogen or argon).[13]
-
Ligand Solution: In a Schlenk flask, dissolve the salen or tBu-salen ligand (1.0 equivalent) in degassed ethanol with heating.
-
Cobalt Salt Solution: In a separate Schlenk flask, dissolve cobalt(II) acetate tetrahydrate (1.0 equivalent) in a minimal amount of degassed water or ethanol.
-
Complexation: While maintaining an inert atmosphere, add the cobalt salt solution to the hot ligand solution with stirring. A precipitate of the cobalt complex will form immediately.
-
Isolation: Continue stirring the mixture at an elevated temperature for about an hour to ensure complete reaction and improve the crystallinity of the product. Cool the mixture to room temperature, collect the solid by filtration under an inert atmosphere, wash with degassed ethanol, and dry under vacuum.
Characterization: Unveiling the Structure
A combination of analytical techniques is essential to fully characterize these complexes and understand the structural impact of the ortho-tert-butyl groups.
Single-Crystal X-ray Diffraction
This is the definitive method for determining the precise three-dimensional structure of a molecule.[14][15][16][17] For air-sensitive compounds like Co(II) salen complexes, special handling techniques are required.[17][18]
NMR Spectroscopy of Paramagnetic Complexes
Cobalt(II) complexes are paramagnetic, which presents challenges for NMR spectroscopy, leading to broadened signals and large chemical shift ranges.[10][19][20][21][22] However, with appropriate experimental parameters, NMR can provide valuable information about the solution-state structure and dynamics.
Key Considerations for Paramagnetic NMR:
-
Wide Spectral Width: A much larger spectral window is required compared to diamagnetic samples.
-
Short Relaxation Delays: The rapid relaxation of paramagnetic nuclei allows for shorter delays between pulses, enabling faster data acquisition.
-
Temperature Dependence: The chemical shifts of paramagnetic complexes are highly sensitive to temperature, providing insights into the magnetic properties of the complex.
Conclusion
The strategic placement of ortho-tert-butyl groups on a ligand framework provides a powerful and predictable method for influencing the coordination geometry of metal complexes. As demonstrated with the Co(salen) system, this steric control can lead to significant distortions from idealized geometries, which in turn modulate the electronic properties and reactivity of the metal center. This ability to fine-tune the steric environment is a cornerstone of modern catalyst design and the development of new materials with tailored properties. By understanding the fundamental principles of steric influence, researchers can more effectively design and synthesize coordination compounds with desired structures and functions.
References
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Structure of Co(salen) (R1 = R2 = H), salen = N,N′-bis(salicylaldehyde)-ethylenediimino ligand. ResearchGate. Available at: [Link]
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Synthesis of N,N′-bis-3,5-ditertbutylsalicylamides. ResearchGate. Available at: [Link]
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Co(Salen) Synthesis and O2 Binding Study. Scribd. Available at: [Link]
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1.2: Dioxygen Uptake by Co(salen). Chemistry LibreTexts. Available at: [Link]
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NMR Spectroscopy of Paramagnetic Complexes. Magnetic Resonance in Chemistry. Available at: [Link]
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Experiment 10 Building Better Blood: Co(Salen) Synthesis and Kinetics. UMass Amherst. Available at: [Link]
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Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. PubMed Central. Available at: [Link]
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Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]
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New 5-Chloro-Maleonitrile-Salen Ligand and Relative Co(II) Complex. MDPI. Available at: [Link]
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Co(salen)-Catalyzed Aerobic Oxidation of Lignin Models: Investigating the Role of Ligands Through Data Science. RSC Publishing. Available at: [Link]
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Co(salen)-Catalyzed Oxidation of Lignin Models to Form Benzoquinones and Benzaldehydes: A Computational and Experimental Study. Southern Research Station. Available at: [Link]
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Electrochemical and Spectroelectrochemical Studies of Cobalt Salen and Salophen as Oxygen Reduction Catalysts. ResearchGate. Available at: [Link]
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Air Sensitive X-ray Diffraction (XRD). Henry Royce Institute. Available at: [Link]
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Anyone familiar with NMR of Cobalt complexes?. ResearchGate. Available at: [Link]
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Catalytic oxidation of para-substituted phenols by a Cobalt-Schiff base complex/O2-selective conversion of syringyl and guaiacyl lignin models to benzoquinones. ResearchGate. Available at: [Link]
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Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. Available at: [Link]
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Tailored cobalt-salen complexes enable electrocatalytic intramolecular allylic C–H functionalizations. PubMed Central. Available at: [Link]
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One-Step Catalytic or Photocatalytic Oxidation of Benzene to Phenol: Possible Alternative Routes for Phenol Synthesis?. MDPI. Available at: [Link]
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A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages. PubMed Central. Available at: [Link]
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Cobalt(II)[salen]-Catalyzed Selective Aerobic Oxidative Cross-Coupling between Electron-Rich Phenols and 2-Naphthols. The Journal of Organic Chemistry. Available at: [Link]
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(PDF) Co(Salen) Catalysed Oxidation of Synthetic Lignin-Like Polymer: Naoh Effects. ResearchGate. Available at: [Link]
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Cobalt(III) Complexes: NMR Analysis. Scribd. Available at: [Link]
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Presentation title Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences. Available at: [Link]
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Electrochemistry of zeolite-encapsulated cobalt salen complexes in acetonitrile and dimethyl sulphoxide solutions. Journal of the Chemical Society, Faraday Transactions. Available at: [Link]
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Tris(ethylenediamine)cobalt(II) dichloride. PubMed Central. Available at: [Link]
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1.2: Dioxygen Uptake by Co(salen). Chemistry LibreTexts. Available at: [Link]
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Cambridge Structural Database. MIT Information Systems. Available at: [Link]
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N,N'-Bis(salicylidene)ethylenediamine. PubChem. Available at: [Link]
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Cambridge Structural Database System. Software - UCLA. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,5-Ditert-butylbenzoic Acid
As a Senior Application Scientist, my aim is to provide you with not just a protocol, but a framework for thinking about chemical safety and disposal. The proper handling of any chemical reagent is foundational to successful and safe research. This guide offers a detailed, step-by-step procedure for the disposal of 2,5-Ditert-butylbenzoic acid, grounded in established safety protocols and regulatory compliance. The causality behind each step is explained to empower you to make informed decisions in your laboratory.
Foundational Principles: Hazard Assessment and Regulatory Context
Before any disposal procedure is initiated, a thorough understanding of the substance's hazards and the governing regulations is paramount.
1.1. Hazard Profile of Substituted Benzoic Acids
While a specific Safety Data Sheet (SDS) for the 2,5-isomer should always be the primary reference, we can infer a likely hazard profile from related isomers like p-tert-Butylbenzoic acid. The primary hazards include:
-
Organ Damage: Potential for damage to organs through prolonged or repeated exposure.[2][3]
-
Combustible Dust: Like many powdered organic compounds, it may form combustible dust concentrations in the air.[2][3]
Therefore, all handling and disposal operations must be conducted with appropriate engineering controls (such as a chemical fume hood) and Personal Protective Equipment (PPE).
1.2. The Regulatory Imperative
The disposal of chemical waste is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) provides the framework, but state and local regulations, as well as institutional policies (managed by your Environmental Health & Safety, or EHS, office), dictate the specific procedures. The cardinal rule is that chemical waste must never be disposed of in the standard trash or poured down the sanitary sewer system.[1][3][4] All chemical waste must be collected, properly labeled, and disposed of through an approved hazardous waste management program.[5][6]
Step-by-Step Disposal Protocol for this compound
This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Don Personal Protective Equipment (PPE)
Causality: The hazards of dermal toxicity and potential dust inhalation necessitate a robust barrier between the researcher and the chemical.
-
Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Safety glasses with side shields are mandatory at a minimum. For larger quantities or where dust generation is likely, safety goggles are recommended.
-
Lab Coat: A standard lab coat protects against incidental skin contact.
-
Respiratory Protection: If you are handling large quantities outside of a fume hood, a NIOSH-approved respirator may be necessary. Consult your institution's EHS office for specific guidance.
Step 2: Segregate the Waste Stream
Causality: Proper segregation prevents dangerous chemical reactions within a waste container and simplifies the final disposal process for your EHS provider.
-
Designate this compound as a "Solid Organic Acid Waste."
-
Do NOT mix this waste with other chemical classes such as bases, oxidizing agents, or halogenated solvents.[3] Mixing with strong bases could cause a vigorous acid-base reaction.
Step 3: Select and Prepare the Hazardous Waste Container
Causality: The integrity of the waste container is critical to prevent leaks and environmental contamination.[7]
-
Container Material: Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers for acidic waste.[8]
-
Container Condition: The container must be in good condition, with no cracks or signs of degradation. It must have a secure, leak-proof screw-on cap.[7] The original product container is often a suitable choice if it is in good condition.[7]
-
Headroom: Do not overfill the container. Leave at least 10% of headspace (one inch) to allow for expansion.[7]
Step 4: Label the Waste Container Correctly and Completely
Causality: Accurate labeling is a regulatory requirement and provides critical safety information for everyone who may handle the container, including EHS personnel and emergency responders.[9]
Your institution's EHS office will provide specific hazardous waste labels. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date (the date the first drop of waste was added to the container).
-
An indication of the hazards (e.g., "Toxic," "Irritant").
Step 5: Store the Waste in a Designated Satellite Accumulation Area (SAA)
Causality: The SAA provides a secure, designated location for the short-term storage of hazardous waste, minimizing the risk of spills and accidental exposure in the main laboratory workspace.[6]
-
The SAA must be at or near the point of generation.
-
The container must be kept closed at all times except when actively adding waste.[6][9]
-
Store the container in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
-
Regulatory limits apply to the amount of waste that can be stored in an SAA (typically 55 gallons total).[5][6]
Step 6: Arrange for Timely Disposal
Causality: Regulations limit the amount of time hazardous waste can be stored on-site.[8][10] Prompt removal ensures compliance and reduces long-term risks.
-
Once the container is full or you have finished the project generating the waste, contact your institution's EHS office to schedule a waste pickup.
-
Follow their specific procedures for requesting a collection.
Managing Spills and Contaminated Materials
In the event of a small spill of solid this compound:
-
Ensure the area is well-ventilated.
-
Wearing your full PPE, prevent the generation of dust.[1][3]
-
Gently sweep up the solid material using a brush and dustpan. Do not use a vacuum cleaner unless it is specifically rated for combustible dust.
-
Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into your labeled hazardous waste container.[1][3]
-
Clean the spill area thoroughly.
Summary of Disposal and Safety Parameters
| Parameter | Specification | Rationale and Reference |
| Chemical Name | This compound | N/A |
| Waste Category | Solid, Non-halogenated Organic Acid | Segregation prevents incompatible chemical reactions. |
| Primary Hazards | Harmful if swallowed/inhaled, Toxic in contact with skin, Potential for combustible dust formation. | Based on data for related isomers.[1][2][3] |
| Required PPE | Nitrile gloves, safety glasses/goggles, lab coat. | Protects against dermal contact, eye irritation, and dust.[2][3] |
| Container Type | Tightly sealed, compatible container (e.g., HDPE, glass). | Prevents leaks and reactions. Must have a secure screw-top cap.[7][9] |
| Disposal Method | Collection by institutional EHS for disposal at an approved waste plant. Likely incineration. | This is the only compliant method. Do not discard in trash or sewer.[2][3] |
| Spill Cleanup | Sweep carefully (avoiding dust), collect in hazardous waste container. | Prevents dispersal and exposure.[1][3] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste in a laboratory setting.
References
-
Fisher Scientific. Safety Data Sheet for 4-tert-Butylbenzoic acid.
-
Geoliquids, Inc. p-tert-Butyl Benzoic Acid Safety Data Sheet.
-
Thermo Fisher Scientific. Safety Data Sheet for p-tert-Butylbenzoic acid.
-
Carl ROTH. Safety Data Sheet: Benzoic acid.
-
Oklahoma State University-Tulsa. Helmerich Advanced Technology Research Center Waste Disposal Plan.
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
-
Fisher Scientific. Safety Data Sheet for 3,5-Di-tert-butylbenzoic acid.
-
Sigma-Aldrich. Safety Data Sheet for 2-Benzoylbenzoic acid.
-
U.S. Environmental Protection Agency. This compound - Hazard.
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
-
Zero Waste Europe. Incineration.
-
University of Pennsylvania. Laboratory Chemical Waste Management Guidelines.
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
-
Northeast State Community College. Hazardous Waste Management Manual.
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
-
Zeeco. Halogenated Hydrocarbon Thermal Oxidizer.
-
American Chemical Society. Regulation of Laboratory Waste.
Sources
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- 2. assets.thermofisher.com [assets.thermofisher.com]
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- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. northeaststate.edu [northeaststate.edu]
- 10. acs.org [acs.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Di-tert-butylbenzoic Acid
Navigating the complexities of chemical handling requires a foundational understanding of the material's properties and a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for the proper handling of 2,5-Di-tert-butylbenzoic acid. As your partners in scientific discovery, we aim to provide value beyond the product itself, ensuring your research is conducted safely and effectively.
Hazard Assessment: Understanding the Risks
Before any handling of 2,5-Di-tert-butylbenzoic acid, a thorough understanding of its potential hazards is paramount. While specific data for this exact isomer may be limited, information from closely related compounds, such as 4-tert-butylbenzoic acid and other substituted benzoic acids, provides a strong basis for a conservative safety assessment.[1][2][3]
The primary hazards to consider are:
-
Skin and Eye Irritation: Like many carboxylic acids, contact with skin and eyes can cause irritation.[4][5] Prolonged contact may lead to more severe conditions like dermatitis.[5] Some sources indicate the potential for serious eye damage.[5]
-
Respiratory Tract Irritation: Inhalation of dust particles can irritate the respiratory system, leading to coughing and a sore throat.[5]
-
Toxicity: Some related compounds are listed as harmful if swallowed and toxic in contact with skin.[1][3][6]
-
Chronic Health Effects: Certain isomers have been identified as potentially damaging to fertility or the unborn child and may cause organ damage through prolonged or repeated exposure.[2][3][7]
-
Combustible Dust: Fine dust dispersed in the air may form an explosive mixture.[1][3]
Hazard Summary Table
| Hazard Type | Description | Primary Exposure Routes |
| Acute Toxicity | Harmful if swallowed or inhaled; may be toxic in contact with skin.[1][6] | Ingestion, Inhalation, Dermal |
| Skin Irritation | May cause skin irritation and redness.[5] | Dermal |
| Eye Irritation | Can cause serious eye irritation or damage.[4][5][7] | Ocular |
| Respiratory Irritation | Dust may irritate the respiratory tract. | Inhalation |
| Chronic Toxicity | Potential for reproductive damage and organ damage with repeated exposure.[2][3] | Ingestion, Inhalation, Dermal |
| Physical Hazard | May form combustible dust concentrations in air.[1][3] | Inhalation |
Engineering Controls: The First Line of Defense
Personal protective equipment (PPE) is the final barrier between you and a chemical hazard. The primary methods for exposure control are engineering and administrative controls.
-
Ventilation: Always handle 2,5-Di-tert-butylbenzoic acid in a well-ventilated area.[4] For procedures that may generate dust, such as weighing or transferring solids, a certified chemical fume hood is mandatory.[1][3]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][8]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical and task-dependent. The following recommendations are based on a comprehensive risk assessment for handling solid organic acids.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for your task.
Caption: PPE selection workflow for handling 2,5-Di-tert-butylbenzoic acid.
Detailed PPE Specifications
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles.[9] A face shield should be worn over goggles during procedures with a high splash potential. | Protects against dust particles and splashes. Standard safety glasses do not provide a sufficient seal. Per OSHA regulations, eye and face protection is mandatory when exposed to corrosive materials.[1][10] |
| Skin Protection | Nitrile gloves (inspect before use).[6] A clean, flame-resistant lab coat. | Prevents dermal contact, which can cause irritation or toxic effects. Always inspect gloves for tears or holes before use. Remove gloves using the proper technique to avoid contaminating your skin.[6] |
| Respiratory Protection | NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) may be required. | Use if ventilation is inadequate or when handling large quantities that could generate significant dust.[1][2] Follow OSHA respirator regulations (29 CFR 1910.134). |
Operational and Disposal Plans: Step-by-Step Guidance
Adherence to established protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.
Safe Handling and Experimentation Workflow
Caption: General workflow for safely handling 2,5-Di-tert-butylbenzoic acid.
Protocol 1: Weighing and Transferring the Solid
-
Preparation: Don your minimum required PPE: a lab coat, nitrile gloves, and chemical safety goggles.
-
Ventilation: Perform all weighing and transfer operations inside a certified chemical fume hood or a ventilated balance enclosure to control dust.[1]
-
Dispensing: Use a spatula to carefully transfer the desired amount of 2,5-Di-tert-butylbenzoic acid from the stock container to a tared weigh boat or beaker. Avoid generating dust clouds.
-
Closure: Immediately and securely close the stock container.[4]
-
Cleanup: Gently wipe down the spatula and the weighing area with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.
Protocol 2: Disposal of Contaminated Materials
-
Waste Collection: All disposable materials that have come into contact with 2,5-Di-tert-butylbenzoic acid (e.g., gloves, weigh boats, paper towels) must be considered contaminated.
-
Segregation: Place these materials into a designated, sealed, and clearly labeled hazardous waste container.[4][11] Do not mix with general laboratory trash.
-
Excess Chemical: Unused or waste 2,5-Di-tert-butylbenzoic acid must be disposed of as hazardous chemical waste.[4][6] Follow your institution's specific guidelines for chemical waste disposal.
-
PPE Doffing: After completing your work and all cleanup procedures, remove your PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination. Wash your hands thoroughly with soap and water.[6]
By integrating these safety protocols and PPE requirements into your daily laboratory operations, you can confidently and safely handle 2,5-Di-tert-butylbenzoic acid, ensuring the integrity of your research and the well-being of your team.
References
- Vinati Organics Limited. (2017, May 21). Safety data sheet according to 1907/2006/EC, Article 31: 4-tert-butylbenzoic acid (PTBBA).
-
Loba Chemie. (2016, May 12). P-TERT-BUTYL BENZOIC ACID MSDS. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Benzoic acid. Retrieved from [Link]
- Loba Chemie.
- National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: SRM 350c Benzoic Acid (Acidimetric Standard).
-
Occupational Safety and Health Administration (OSHA). Acid and Caustic Solutions. Retrieved from [Link]
-
Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (1993, April 8). Acetic and Formic Acids in Workplace Atmospheres. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: tert-Butyl chromate. Retrieved from [Link]
- van der Ven. (2014, September 26). Safety data sheet according to 1907/2006/EC, Article 31.
Sources
- 1. fishersci.com [fishersci.com]
- 2. ark-chem.co.jp [ark-chem.co.jp]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 11. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




